Bilaid B
Beschreibung
L-Phenylalanyl-D-valyl-L-valyl-D-tyrosine has been reported in Penicillium with data available.
Structure
2D Structure
Eigenschaften
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O6/c1-16(2)23(26(35)30-22(28(37)38)15-19-10-12-20(33)13-11-19)32-27(36)24(17(3)4)31-25(34)21(29)14-18-8-6-5-7-9-18/h5-13,16-17,21-24,33H,14-15,29H2,1-4H3,(H,30,35)(H,31,34)(H,32,36)(H,37,38)/t21-,22+,23-,24+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVNTPPXXIXEDW-UARRHKHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Bilaid B: A Fungal Tetrapeptide Targeting the µ-Opioid Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bilaid B is a naturally occurring tetrapeptide first isolated from an Australian estuarine strain of the fungus Penicillium sp. (MST-MF667). It is a member of the bilaid family of peptides, which are characterized by a unique, alternating L-D-L-D stereochemical arrangement of their amino acid residues. Structurally, this compound is identified as H-L-Phe-D-Val-L-Val-D-Tyr-OH.[1] This novel structure has garnered interest in the field of pharmacology, particularly for its interaction with the µ-opioid receptor (MOPr), the primary target for major analgesic drugs like morphine. While this compound itself is a weak agonist at the MOPr, its discovery has provided a valuable scaffold for the development of more potent and functionally selective opioid receptor modulators, such as the synthetic analog bilorphin.[1][2][3] This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound.
Chemical Structure and Physicochemical Properties
This compound is a linear tetrapeptide with the sequence Phenylalanine-Valine-Valine-Tyrosine. A key distinguishing feature is its alternating stereochemistry (L-Phe, D-Val, L-Val, D-Tyr), which is uncommon among naturally occurring peptides and sets it apart from endogenous opioid peptides.[1]
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | L-phenylalanyl-D-valyl-L-valyl-D-tyrosine | |
| Synonyms | H-FVVY-OH; H-L-Phe-D-Val-L-Val-D-Tyr-OH | |
| CAS Number | 2393866-06-1 | |
| Molecular Formula | C₂₈H₃₈N₄O₆ | |
| Molecular Weight | 526.62 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO and Methanol | |
| Purity (typical) | ≥95% | |
| Storage Temperature | -20°C | |
| Source | Penicillium sp. MST-MF667 |
Spectroscopic and Analytical Data
The structure of this compound was elucidated using a combination of spectroscopic techniques, primarily High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 2: Key Spectroscopic Data for this compound
| Technique | Data Summary |
| HRMS (ESI) | Provides the exact mass and molecular formula (C₂₈H₃₈N₄O₆), confirming the elemental composition. |
| 1D NMR (¹H, ¹³C) | Reveals the number and types of protons and carbons, consistent with the four amino acid residues (Phe, Val, Val, Tyr). |
| 2D NMR (COSY, HMBC) | Establishes the connectivity between protons and carbons, confirming the amino acid sequence and the overall peptide backbone structure. |
| Chiral Analysis | Advanced analytical techniques (e.g., Marfey's analysis) were used to determine the L-D-L-D stereochemical configuration of the amino acids. |
Note: Specific spectral data such as chemical shifts (δ) and coupling constants (J) are detailed in the primary literature and its supplementary information. This data is crucial for the de novo structural confirmation.
Biological Activity and Mechanism of Action
This compound functions as an agonist at the µ-opioid receptor (MOPr). Its binding affinity is in the low micromolar range, classifying it as a weak agonist compared to endogenous opioids or clinical analgesics. The discovery of this compound and its analogs was significant because it led to the rational design of bilorphin, a potent and selective MOPr agonist with a G protein signaling bias.
Table 3: Biological Activity of this compound at the µ-Opioid Receptor
| Assay | Parameter | Value (this compound) | Notes |
| Radioligand Binding Assay | Kᵢ | Low micromolar | This value indicates a relatively low affinity for the µ-opioid receptor. The primary research notes this weakness, which prompted the development of more potent analogs. |
| G Protein Activation Assay | Activity | Weak Agonist | While specific EC₅₀ values for this compound are not prominently reported, its classification as a weak agonist implies it is capable of inducing G protein signaling upon binding to the MOPr, albeit with low potency and/or efficacy. The focus of detailed signaling studies shifted to the more potent analog, bilorphin. |
| β-Arrestin Recruitment Assay | Activity | Not reported | Data on the ability of this compound to recruit β-arrestin is not available in the primary literature. Studies on the analog bilorphin show it has very low β-arrestin recruitment, suggesting a G protein bias. It is plausible that this compound shares this characteristic, but this has not been explicitly demonstrated. |
Signaling Pathway
The µ-opioid receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein. The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels, while the Gβγ subunit modulates ion channels, notably activating G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels. This net effect leads to neuronal hyperpolarization and reduced neurotransmitter release, which underlies the analgesic effects of opioids.
A second major pathway involves the recruitment of β-arrestin proteins to the activated receptor. This process is crucial for receptor desensitization, internalization, and for initiating a separate wave of G protein-independent signaling. It is hypothesized that the G protein pathway is primarily responsible for analgesia, while the β-arrestin pathway is linked to many of the undesirable side effects of opioids, such as respiratory depression and constipation. Compounds that selectively activate the G protein pathway over the β-arrestin pathway are known as "biased agonists" and are a major focus of modern drug development. While this compound's bias profile is not fully characterized, its derivative, bilorphin, is a potent G protein-biased agonist.
Experimental Protocols
The following sections outline the generalized methodologies for the key experiments used in the characterization of this compound, based on standard practices in the field and details from the primary literature.
Isolation and Purification of this compound
The isolation of this compound from Penicillium sp. MST-MF667 involves a multi-step extraction and chromatographic purification process.
Methodology:
-
Culturing: The fungus Penicillium sp. MST-MF667 is grown in a suitable liquid or solid medium to generate sufficient biomass.
-
Extraction: The fungal biomass and/or culture broth is extracted with an organic solvent (e.g., ethyl acetate or methanol) to isolate secondary metabolites.
-
Partitioning: The crude extract is subjected to liquid-liquid partitioning (e.g., between hexane, ethyl acetate, and water) to separate compounds based on polarity.
-
Chromatography: The bioactive fraction is then subjected to a series of chromatographic steps. This typically includes an initial separation by size-exclusion or normal-phase column chromatography, followed by purification using reversed-phase high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Structure Elucidation: The structure of the purified compound is confirmed using HRMS and 1D/2D NMR spectroscopy.
µ-Opioid Receptor Radioligand Displacement Assay
This assay is used to determine the binding affinity (Kᵢ) of this compound for the µ-opioid receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human µ-opioid receptor (e.g., from CHO or HEK293 cells) are prepared.
-
Assay Setup: In a multi-well plate, the membranes are incubated with a constant concentration of a radiolabeled µ-opioid receptor ligand (e.g., [³H]-DAMGO).
-
Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the wells.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter mat.
-
Detection: The amount of radioactivity trapped on the filters (representing the bound radioligand) is quantified using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. The IC₅₀ (the concentration of this compound that displaces 50% of the radioligand) is determined, and the Kᵢ is calculated using the Cheng-Prusoff equation.
G Protein Activation Assay (GIRK Channel Electrophysiology)
This functional assay measures the ability of this compound to activate G protein signaling by recording the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels in neurons that natively express MOPr, such as those in the locus coeruleus (LC).
Methodology:
-
Cell Preparation: Brain slices containing the locus coeruleus are prepared from rats, or a suitable cell line (e.g., AtT20 cells) expressing MOPr and GIRK channels is used.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on individual neurons. The cell is voltage-clamped at a holding potential (e.g., -60 mV).
-
Drug Application: this compound is applied to the cell via perfusion at various concentrations.
-
Current Measurement: Activation of GIRK channels by the Gβγ subunits released upon MOPr activation results in an outward potassium current, which is recorded by the patch-clamp amplifier.
-
Data Analysis: The magnitude of the outward current is measured at each concentration of this compound. A dose-response curve is constructed to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) of this compound for G protein activation.
β-Arrestin Recruitment Assay (BRET)
This assay measures the recruitment of β-arrestin to the µ-opioid receptor upon agonist stimulation, a key step in receptor desensitization and β-arrestin-mediated signaling.
Methodology:
-
Cell Line: A cell line (e.g., HEK293) is co-transfected with constructs for the µ-opioid receptor fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Assay Setup: The cells are plated in a multi-well plate.
-
Ligand Stimulation: The cells are treated with increasing concentrations of this compound.
-
Substrate Addition: A substrate for the luciferase (e.g., coelenterazine h) is added.
-
BRET Measurement: The luciferase emits light, which, if the donor and acceptor are in close proximity (i.e., β-arrestin is recruited to the receptor), will excite the YFP acceptor, causing it to emit light at a different wavelength. The ratio of the light emitted by the acceptor to the light emitted by the donor is measured.
-
Data Analysis: An increase in the BRET ratio indicates β-arrestin recruitment. A dose-response curve is generated to determine the EC₅₀ and Eₘₐₓ for this effect.
Conclusion
This compound represents an intriguing class of natural products with a unique chemical structure and a defined biological target. Although its own potency at the µ-opioid receptor is modest, its discovery has been instrumental in guiding the development of novel, synthetically accessible, and highly potent biased agonists like bilorphin. As a research tool, this compound and its analogs are valuable for probing the molecular mechanisms of µ-opioid receptor signaling and for advancing the design of next-generation analgesics with improved side-effect profiles. Further investigation into the structure-activity relationships of the bilaid scaffold may yet uncover new therapeutic leads.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioluminescence Resonance Energy Transfer (BRET) to Detect the Interactions Between Kappa Opioid Receptor and Nonvisual Arrestins | Springer Nature Experiments [experiments.springernature.com]
- 3. Use of BRET to Measure β-Arrestin Recruitment at Oxytocin and Vasopressin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Bilaid B: Acknowledging a Case of Novelty and Potential Misidentification
Initial investigations for a pharmacological agent referred to as "Bilaid B" have yielded no results in comprehensive searches of scientific literature and drug databases. This suggests that "this compound" may be a novel, internal, or potentially misidentified compound. However, a search for similarly named or related compounds has revealed information on "Bilaids," a class of tetrapeptides, one of which is designated this compound.
This technical guide will, therefore, focus on the available information for the tetrapeptide this compound and its analogs, while also providing a brief overview of other pharmacologically active agents with similar names to aid researchers in clarifying the subject of their interest.
The Bilaid Tetrapeptides: A Novel Class of μ-Opioid Receptor Agonists
This compound is a hydroxylated analog of a family of tetrapeptides with an unusual alternating L-D-L-D chirality, isolated from the Australian estuarine fungus Penicillium sp. MST-MF667.[1][2] This unique structure has garnered interest for its potential as a scaffold for the development of novel analgesics.
Mechanism of Action
The bilaids, including this compound, have been identified as weak agonists of the μ-opioid receptor (MOPr).[1][3] The μ-opioid receptor is a G protein-coupled receptor (GPCR) and the primary target for opioid analgesics like morphine. Agonism at this receptor leads to a cascade of intracellular signaling events that ultimately result in analgesia.
The alternating chirality of the bilaids is thought to contribute to their biological stability.[4] This structural feature has served as a foundation for the design of more potent synthetic analogs, such as bilorphin and bilactorphin. Bilorphin, in particular, has been shown to be a potent and selective MOPr agonist with a G protein signaling bias. This bias is a significant area of research, as it is hypothesized that G protein-biased MOPr agonists may offer effective analgesia with a reduced side-effect profile compared to traditional opioids.
Pharmacological Data
Quantitative pharmacological data for this compound itself is limited due to its characterization as a "very weak" μ-opioid agonist. The focus of published research has been on its more potent, synthetically derived analogs.
| Compound | Target | Affinity (Ki) | Activity | Reference |
| Bilaids (general) | μ-opioid receptor | Low micromolar | Weak agonist | |
| Bilorphin | μ-opioid receptor | 1.1 nM | Potent, selective agonist |
Table 1: Pharmacological Data for Bilaids and Analogs
Experimental Protocols
The identification and characterization of the bilaids and their analogs involved a series of sophisticated experimental techniques:
-
Isolation and Purification: The bilaids were isolated from solvent extracts of Penicillium sp. MST-MF667 cultivations using solvent partition followed by reversed-phase high-performance liquid chromatography (HPLC).
-
μ-Opioid Receptor Binding Assays: The affinity of the compounds for the μ-opioid receptor was determined using competitive binding assays with radiolabeled ligands.
-
Functional Assays: The agonist activity of the compounds was assessed in cell-based assays measuring G protein activation and β-arrestin recruitment. These assays are crucial for determining the signaling bias of the compounds.
-
Molecular Dynamics Simulations: Computational simulations were used to model the interaction of bilorphin and other opioid peptides with the μ-opioid receptor, providing insights into the structural basis for their signaling bias.
Signaling Pathway and Experimental Workflow
The investigation into the bilaids and their analogs follows a logical progression from discovery to mechanistic understanding.
Caption: Experimental workflow for the discovery and development of bilaid-based analgesics.
The signaling pathway initiated by μ-opioid receptor agonists is complex, involving multiple downstream effectors. The concept of biased agonism is central to the therapeutic potential of the bilaid analogs.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. pnas.org [pnas.org]
- 3. A tetrapeptide class of biased analgesics from an Australian fungus targets the µ-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A tetrapeptide class of biased analgesics from an Australian fungus targets the µ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the µ-Opioid Receptor Binding Affinity of Bilaid B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the µ-opioid receptor (MOR) binding affinity of Bilaid B, a naturally occurring tetrapeptide. This document collates quantitative data, details experimental methodologies, and illustrates relevant biological pathways to serve as a vital resource for researchers in pharmacology and drug development.
Introduction to this compound
This compound is a tetrapeptide with the sequence L-phenylalanyl-D-valyl-L-valyl-D-tyrosine (H-Phe-d-Val-Val-d-Tyr-OH). It was first isolated from an Australian estuarine fungus, Penicillium sp.[1]. Along with its analogs, Bilaid A and C, these tetrapeptides were identified as weak agonists of the µ-opioid receptor. Their discovery has prompted further research into novel peptide-based analgesics with potentially improved side-effect profiles.
Quantitative Binding Affinity Data
The binding affinity of this compound and its related compounds for the human µ-opioid receptor (hMOR) was determined using radioligand competition assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.
| Compound | Sequence | Ki (µM) for hMOR |
| This compound | H-Phe-d-Val-Val-d-Tyr-OH | 1.8 ± 0.2 |
| Bilaid A | H-Phe-d-Val-Val-d-Phe-OH | 3.1 ± 0.4 |
| Bilaid C | H-Tyr-d-Val-Val-d-Phe-OH | 1.1 ± 0.1 |
| Bilorphin (synthetic analog) | H-d-Ala-d-Phe-d-Pro-d-Arg-NH2 | 0.0011 ± 0.0001 |
| [D-Ala2, N-MePhe4, Gly5-ol]-enkephalin (DAMGO) (standard agonist) | 0.0017 ± 0.0001 | |
| Morphine (standard agonist) | 0.0041 ± 0.0004 |
Data sourced from Dekan et al. (2019) PNAS, Supplementary Information.
Experimental Protocols
The following is a detailed description of the methodology used to determine the µ-opioid receptor binding affinity of this compound.
Materials and Reagents
-
Cell Line: Human embryonic kidney (HEK) 293 cells stably expressing the human µ-opioid receptor (hMOR).
-
Radioligand: [³H]-DAMGO, a high-affinity and selective agonist for the µ-opioid receptor.
-
Test Compound: this compound, synthesized and purified.
-
Standard Competitor: Naloxone, a non-selective opioid receptor antagonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A suitable liquid scintillation cocktail for radioactivity measurement.
Cell Culture and Membrane Preparation
-
HEK-hMOR cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection agent (e.g., G418) to maintain receptor expression.
-
Cells were grown to confluence, harvested, and then homogenized in ice-cold assay buffer.
-
The homogenate was centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant was then subjected to high-speed ultracentrifugation to pellet the cell membranes.
-
The resulting membrane pellet was washed and resuspended in fresh assay buffer. Protein concentration was determined using a standard protein assay (e.g., Bradford assay).
Radioligand Binding Assay
-
The competitive binding assay was performed in a 96-well plate format.
-
Each well contained a final volume of 200 µL, consisting of:
-
50 µL of cell membrane suspension (containing a specific amount of protein, e.g., 10-20 µg).
-
50 µL of [³H]-DAMGO at a final concentration near its Kd value (e.g., 1-2 nM).
-
50 µL of varying concentrations of the unlabeled competitor (this compound or a standard).
-
Assay buffer to make up the final volume.
-
-
Non-specific binding was determined in the presence of a high concentration of an unlabeled competitor (e.g., 10 µM naloxone).
-
The plates were incubated at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Following incubation, the reaction was terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters were washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
The filters were then placed in scintillation vials, a scintillation cocktail was added, and the radioactivity was quantified using a liquid scintillation counter.
Data Analysis
-
The data were analyzed using a non-linear regression analysis program (e.g., GraphPad Prism).
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) was determined.
-
The inhibition constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Signaling Pathways and Visualization
Activation of the µ-opioid receptor by an agonist like this compound can initiate downstream signaling through two primary pathways: the G-protein-dependent pathway, which is associated with analgesia, and the β-arrestin pathway, which is often linked to adverse effects such as respiratory depression and tolerance.
Experimental Workflow for Binding Affinity Determination
References
In Vitro Characterization of Bilaid B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bilaid B is a tetrapeptide with an unusual alternating L-D-L-D stereochemical configuration, first identified from the Australian estuarine fungus Penicillium sp. MST-MF667.[1][2] It belongs to a class of naturally occurring peptides known as the bilaids, which also includes Bilaid A and Bilaid C. These tetrapeptides have garnered interest due to their structural similarity to known opioid peptides. Preliminary investigations have classified the bilaids as weak agonists of the µ-opioid receptor (MOPr).[1][2] While comprehensive in vitro studies specifically on this compound are not extensively available in public literature, this guide provides a framework for its characterization based on the known properties of its class and general protocols for assessing µ-opioid receptor agonists.
The discovery of the bilaids served as a foundation for the development of bilorphin, a potent and selective G protein-biased agonist of the MOPr, highlighting the therapeutic potential of this novel peptide scaffold.[1]
Quantitative Data Summary
Currently, specific quantitative in vitro data for this compound is not available in the cited literature. For context, the related compound Bilaid A has a reported binding affinity (Ki) of 3.1 µM for the µ-opioid receptor. Another analog, Bilaid A1e, has a reported Ki of 750 nM. The following table is provided as a template for researchers to summarize key quantitative data from in vitro assays that would be essential for characterizing the pharmacological profile of this compound.
| Assay Type | Parameter | Value | Cell Line/System | Radioligand/Tracer | Reference |
| Receptor Binding | |||||
| Ki (µM) | Data not available | e.g., CHO-hMOR | e.g., [³H]-DAMGO | ||
| Functional Activity | |||||
| G protein activation | EC₅₀ (µM) | Data not available | e.g., CHO-hMOR | e.g., [³⁵S]GTPγS | |
| Eₘₐₓ (%) | Data not available | e.g., CHO-hMOR | e.g., [³⁵S]GTPγS | ||
| cAMP Inhibition | IC₅₀ (µM) | Data not available | e.g., HEK293-hMOR | e.g., Forskolin | |
| β-arrestin Recruitment | EC₅₀ (µM) | Data not available | e.g., U2OS-hMOR | - | |
| Eₘₐₓ (%) | Data not available | e.g., U2OS-hMOR | - |
Experimental Protocols
Detailed experimental protocols for the in vitro characterization of a potential µ-opioid receptor agonist like this compound are provided below. These are based on standard methodologies in the field.
Radioligand Binding Assay for µ-Opioid Receptor
This assay determines the binding affinity of this compound to the µ-opioid receptor.
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human µ-opioid receptor (CHO-hMOR) in appropriate media.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at a higher speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in an assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation (typically 50-100 µg of protein).
-
Add increasing concentrations of unlabeled this compound.
-
Add a fixed concentration of a radiolabeled µ-opioid receptor ligand, such as [³H]-DAMGO.
-
To determine non-specific binding, add a high concentration of a non-radiolabeled µ-opioid receptor antagonist (e.g., naloxone) to a separate set of wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Functional Assay
This assay measures the ability of this compound to activate G proteins, which is a primary step in µ-opioid receptor signaling.
-
Assay Procedure:
-
Use the same cell membrane preparation as in the binding assay.
-
In a 96-well plate, add the cell membranes.
-
Add increasing concentrations of this compound.
-
Add a solution containing GDP and [³⁵S]GTPγS (a non-hydrolyzable analog of GTP).
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of bound [³⁵S]GTPγS against the logarithm of the this compound concentration.
-
Determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal response) and the Eₘₐₓ (the maximal effect) from the dose-response curve.
-
Visualizations
Signaling Pathway
Caption: µ-Opioid Receptor Signaling Pathway
Experimental Workflow
Caption: In Vitro Screening Workflow for this compound
References
An In-depth Technical Guide on the Biological Activity and Function of Bilaid B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bilaid B is a naturally occurring tetrapeptide with a unique alternating L-D-L-D stereochemical configuration, isolated from the Australian estuarine fungus Penicillium sp. MST-MF667.[1][2] Structurally, it is identified as FvVy-OH (H-L-Phe-D-Val-L-Val-D-Tyr-OH).[1][3] This document provides a comprehensive overview of the known biological activity, function, and mechanism of action of this compound, with a focus on its interaction with the µ-opioid receptor (MOPr). While the bioassay profile of this compound has not been extensively investigated, it is recognized as a weak µ-opioid agonist.[2] It belongs to a class of tetrapeptides, the bilaids, which have served as a foundational scaffold for the development of more potent and G protein-biased MOPr agonists, such as bilorphin. This guide consolidates the available quantitative data, details the experimental protocols used for its characterization, and visualizes its role in relevant signaling pathways.
Core Biological Activity: µ-Opioid Receptor Agonism
The primary biological activity identified for this compound is its function as a µ-opioid receptor (MOPr) agonist. However, its potency is notably weak, especially when compared to classical opioids like morphine or the synthetically derived analogue, bilorphin. The class of bilaid peptides, including this compound, are characterized by their unusual alternating LDLD chirality, which contributes to their inherent biostability.
Quantitative Analysis of µ-Opioid Receptor Interaction
While detailed dose-response curves and extensive quantitative analysis for this compound are limited in the primary literature, its activity has been characterized in the context of its more potent analogues. The available data positions this compound as a starting point for medicinal chemistry efforts rather than a potent bioactive agent itself.
| Parameter | Value | Cell Line/System | Comments | Reference |
| Binding Affinity (Ki) | Low Micromolar (µM) | Not specified | The general class of native bilaid peptides (A, B, and C) were found to be weak µ-opioid agonists with Ki values in the low micromolar range. | |
| Functional Agonist Activity | Weak Agonist | Locus Coeruleus (LC) neurons | The native peptides were significantly less potent than morphine in functional assays measuring G protein-activated inwardly rectifying potassium channel (GIRK) currents. |
Signaling Pathway and Mechanism of Action
As a µ-opioid receptor agonist, this compound is presumed to initiate signaling through the canonical MOPr pathway. Upon binding, it induces a conformational change in the receptor, leading to the activation of intracellular heterotrimeric G proteins (Gαi/o). This activation, in turn, modulates downstream effectors. The significance of the bilaid scaffold lies in its propensity for G protein bias, meaning it preferentially activates G protein-dependent pathways over the β-arrestin signaling pathway. This bias is a desirable characteristic in the development of safer analgesics, as the β-arrestin pathway is associated with many of the adverse side effects of traditional opioids, such as respiratory depression and tolerance.
Proposed Signaling Cascade for this compound
The following diagram illustrates the proposed signaling pathway initiated by this compound binding to the µ-opioid receptor.
Caption: Proposed signaling pathway for this compound at the µ-opioid receptor.
Experimental Protocols
The characterization of this compound and its analogues involved several key experimental procedures. The following are detailed methodologies based on the primary literature.
Isolation and Purification of this compound
-
Source : Penicillium sp. MST-MF667, an Australian estuarine-derived fungus.
-
Cultivation : The fungus was cultivated in a suitable broth medium.
-
Extraction : The culture was subjected to solvent extraction (e.g., with ethyl acetate).
-
Purification : The crude extract underwent solvent partitioning followed by reversed-phase high-performance liquid chromatography (HPLC) to yield pure this compound.
Functional Assay: Patch-Clamp Electrophysiology in Locus Coeruleus (LC) Neurons
This assay was used to determine the functional agonist activity of the compounds on natively expressed µ-opioid receptors.
-
Preparation : Brainstem slices containing the locus coeruleus were prepared from rats.
-
Recording : Whole-cell patch-clamp recordings were performed on LC neurons to measure G protein-activated inwardly rectifying potassium (GIRK) channel currents.
-
Procedure :
-
A stable baseline current was established.
-
Increasing concentrations of the test compound (e.g., this compound, morphine, bilorphin) were bath-applied to the slice.
-
The outward GIRK current induced by the agonist was measured as a function of concentration.
-
The potency (EC50) and efficacy (Emax) were determined from the resulting concentration-response curves.
-
-
Antagonism : The highly selective MOPr antagonist CTAP was used to confirm that the observed effects were mediated by the µ-opioid receptor.
The workflow for this experimental protocol is visualized below.
Caption: Experimental workflow for patch-clamp electrophysiology.
G Protein Bias Assessment
To determine the preference for G protein signaling over β-arrestin recruitment, assays were conducted in AtT20 cells stably expressing FLAG-tagged mouse MOPr. While these studies focused on the more potent analogue bilorphin, the protocols are relevant to the characterization of the bilaid class.
-
G Protein Activation Assay : Measured the activation of G proteins, often by quantifying GIRK channel currents as described above or through other second messenger assays.
-
β-Arrestin Recruitment Assay : Typically involves a technology such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme-Fragment Complementation (EFC) to measure the proximity of β-arrestin to the activated receptor.
-
Bias Calculation : The relative potency and efficacy for each pathway are compared to a reference agonist (e.g., morphine) to calculate a bias factor.
Structure and Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C28H38N4O6 | |
| Molecular Weight | 526.6 g/mol | |
| CAS Number | 2393866-06-1 | |
| Amino Acid Sequence | H-L-Phe-D-Val-L-Val-D-Tyr-OH | |
| Chirality | Alternating L-D-L-D configuration | |
| Purity | >95% by HPLC (for commercially available samples) | |
| Solubility | Soluble in DMSO | |
| Long Term Storage | -20°C |
Conclusion and Future Directions
This compound is a naturally derived tetrapeptide that functions as a weak µ-opioid receptor agonist. Its primary significance in the field of pharmacology is not as a direct therapeutic agent, but as a lead scaffold. The unique alternating stereochemistry of the bilaids provides a template for designing synthetic analogues with improved properties, most notably G protein signaling bias. The development of bilorphin from the bilaid template underscores the potential of this natural product class in the quest for safer and more effective analgesics.
Future research on this compound could involve a more thorough characterization of its binding kinetics and functional activity at the µ-opioid receptor, including a detailed assessment of its own G protein versus β-arrestin bias. Further investigation into its activity at other opioid receptor subtypes (delta and kappa) and non-opioid receptors would also be valuable to fully understand its biological profile.
References
Unveiling the Fungal Origins of Bilaid B: A Technical Guide to Its Natural Sources
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the natural sources of the tetrapeptide Bilaid B, a compound of interest for its unique structure and biological activity. This document provides a comprehensive overview of its discovery, the producing organism, and detailed methodologies for its isolation and characterization, aimed at facilitating further research and development.
Executive Summary
This compound is a naturally occurring tetrapeptide first isolated from an Australian estuarine fungus, Penicillium sp. MST-MF667. It is part of a family of related tetrapeptides, collectively named "bilaids," which possess an uncommon alternating L-D-L-D amino acid chirality. While this compound itself is a weak µ-opioid agonist, its discovery has paved the way for the design of more potent and selective synthetic analogs, such as bilorphin and bilactorphin. This guide details the fermentation of the source organism, the extraction and purification of this compound, and the analytical techniques employed for its structural elucidation.
Natural Source and Biosynthesis
The sole reported natural source of this compound is the filamentous fungus Penicillium sp. MST-MF667, an isolate from an estuarine environment in Australia[1][2]. Fungi, particularly from the genus Penicillium, are well-documented producers of a diverse array of secondary metabolites, including various peptides with a wide range of biological activities[3][4]. The biosynthesis of tetrapeptides in fungi is typically carried out by non-ribosomal peptide synthetases (NRPSs), large multi-enzyme complexes that can incorporate non-proteinogenic amino acids and modify the peptide backbone.
Quantitative Data
The following table summarizes the quantitative data available for the production of the bilaid tetrapeptides from Penicillium sp. MST-MF667, as reported in the primary literature.
| Compound | Molecular Formula | Molecular Weight (Da) | Yield from Fungal Culture |
| Bilaid A | C28H38N4O5 | 510.6 | Major analogue |
| This compound | C28H38N4O6 | 526.6 | Not specified |
| Bilaid C | C29H40N4O5 | 524.7 | Not specified |
Data extracted from Dekan Z. et al., PNAS, 2019.
Experimental Protocols
The following protocols are based on the methodologies described in the supplementary information of Dekan et al., 2019.
Fungal Cultivation and Fermentation
A pure culture of Penicillium sp. MST-MF667 is required for the production of this compound.
-
Inoculation and Growth: The fungus is grown on a suitable solid agar medium, such as Potato Dextrose Agar (PDA), to generate a sufficient biomass for inoculation.
-
Fermentation Medium: A liquid medium is prepared for large-scale fermentation. A typical medium for Penicillium species would consist of a carbon source (e.g., glucose, malt extract), a nitrogen source (e.g., peptone, yeast extract), and essential minerals.
-
Fermentation Conditions: The inoculated liquid medium is incubated under controlled conditions of temperature (typically 25-28 °C) and agitation for a specified period to allow for fungal growth and secondary metabolite production. The production of this compound occurs during the stationary phase of growth.
Extraction and Purification of this compound
The following workflow outlines the key steps for the isolation of this compound from the fungal culture.
-
Extraction: The fungal culture (both mycelia and supernatant) is extracted with an organic solvent, typically ethyl acetate, to partition the secondary metabolites into the organic phase. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Initial Chromatographic Separation: The crude extract is subjected to an initial fractionation step, often using silica gel column chromatography with a gradient of solvents of increasing polarity.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by reversed-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA). The elution of compounds is monitored by UV detection.
-
Isolation of Pure this compound: The fractions corresponding to the peak of this compound are collected and the solvent is removed to yield the pure compound.
Structure Elucidation
The chemical structure of this compound is determined using a combination of spectroscopic and spectrometric techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) are performed to elucidate the connectivity of atoms within the molecule and to determine the amino acid sequence.
-
Chiral Analysis: The stereochemistry of the amino acid residues is determined by methods such as Marfey's analysis or by comparing the spectroscopic data with that of synthetic standards.
Biological Activity and Signaling Pathway
This compound has been identified as a weak agonist of the µ-opioid receptor (MOR). The µ-opioid receptor is a G-protein coupled receptor (GPCR) that mediates the effects of opioid analgesics. The discovery of this compound and its analogs has contributed to the understanding of biased agonism at the MOR. Biased agonists preferentially activate one signaling pathway over another (e.g., G-protein signaling over β-arrestin recruitment), which is a promising strategy for developing safer opioids with fewer side effects. The synthetic analog of the bilaids, bilorphin, is a potent G-protein biased agonist at the MOR.
The following diagram illustrates the concept of biased agonism at the µ-opioid receptor.
References
Bilaid B and its analogues bilorphin and bilactorphin
An In-depth Technical Guide to Bilaid B and its Analogues, Bilorphin and Bilactorphin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of opioid research is continually evolving, driven by the urgent need for potent analgesics with improved safety profiles compared to classical opioids like morphine. A significant breakthrough in this area comes from the discovery of a novel class of tetrapeptides from the Australian estuarine fungus Penicillium sp. MST-MF667. These peptides, named bilaids, possess a unique alternating L-D-L-D amino acid configuration. This guide provides a comprehensive technical overview of the naturally occurring peptide, this compound, and its more potent, synthetically optimized analogues, bilorphin and bilactorphin.
This compound is one of the naturally occurring tetrapeptides and exhibits weak agonism at the µ-opioid receptor (MOR). Through structural modifications of the related Bilaid C, researchers developed bilorphin , a potent and highly selective MOR agonist.[1] A key characteristic of bilorphin is its G protein-biased signaling. It preferentially activates the G protein pathway, which is associated with analgesia, while only minimally engaging the β-arrestin pathway, which is linked to many of the adverse effects of opioids, such as respiratory depression and tolerance.[1] To enhance its in vivo efficacy, a glycosylated analogue, bilactorphin , was synthesized, demonstrating the potential of the bilorphin scaffold for developing systemically active analgesics.[1]
This document details the biochemical properties, signaling pathways, and experimental methodologies related to these compounds, providing a core resource for researchers in pain therapeutics and GPCR pharmacology.
Quantitative Data Summary
The following tables summarize the quantitative pharmacological data for this compound, bilorphin, and related compounds, facilitating a clear comparison of their binding affinities and functional activities at opioid receptors.
Table 1: Opioid Receptor Binding Affinities
| Compound | Receptor | Ki (nM) |
| This compound (2a) | hMOR | >10,000 |
| Bilorphin (3c) | hMOR | 1.1 |
| hDOR | 190 | |
| hKOR | 770 | |
| Bilaid A (1a) | hMOR | 3,100 |
| Bilaid C (3a) | hMOR | 210 |
| Morphine | hMOR | 1.9 |
| DAMGO | hMOR | 1.0 |
Data extracted from Dekan et al., 2019.[1]
Table 2: Functional Activity at the µ-Opioid Receptor
| Compound | Assay | Parameter | Value |
| Bilorphin (3c) | GIRK activation (LC neurons) | EC50 (nM) | 26 |
| β-arrestin 2 recruitment (BRET) | Emax (% of Met-enk) | ~10% | |
| MOPr Internalization | Emax (% of Met-enk) | ~0% | |
| Bilactorphin (3g) | G protein activation (AtT20 cells) | EC50 (nM) | 1.8 |
| β-arrestin recruitment | Emax | Increased vs. Bilorphin | |
| MOPr Internalization | Emax | Increased vs. Bilorphin | |
| Morphine | GIRK activation (LC neurons) | EC50 (nM) | 160 |
| β-arrestin 2 recruitment (BRET) | Emax (% of Met-enk) | ~25% | |
| MOPr Internalization | Emax (% of Met-enk) | ~20% | |
| Endomorphin-2 | β-arrestin 2 recruitment (BRET) | Emax (% of Met-enk) | ~80% |
| MOPr Internalization | Emax (% of Met-enk) | ~90% |
Data are approximated from graphical representations in Dekan et al., 2019.[1]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Bilorphin at the µ-Opioid Receptor
Bilorphin exhibits biased agonism at the µ-opioid receptor (MOR), favoring the G protein signaling cascade over β-arrestin recruitment. This is a desirable characteristic for novel analgesics, as G protein activation is primarily responsible for the therapeutic effects, while β-arrestin signaling is implicated in the development of tolerance and other adverse effects.
References
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Bilaid B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bilaid B, a tetrapeptide with the sequence L-Phenylalanyl-D-Valyl-L-Valyl-D-Tyrosine (FvVy-OH), is a naturally occurring peptide isolated from the fungus Penicillium sp.[1][2]. While exhibiting weak intrinsic activity at the µ-opioid receptor, it serves as a crucial scaffold for the development of potent and biased opioid agonists[1]. This document provides a detailed protocol for the chemical synthesis of this compound using manual solid-phase peptide synthesis (SPPS) with Fmoc/tBu strategy, followed by its purification using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Introduction
The unique alternating L-D stereochemistry of this compound imparts significant resistance to enzymatic degradation, making it an attractive starting point for designing peptide-based therapeutics with improved pharmacokinetic profiles. The synthesis of this compound is achieved through a stepwise elongation of the peptide chain on a solid support, followed by cleavage and purification. This application note outlines a reliable and reproducible protocol for obtaining high-purity this compound for research and drug development purposes.
Data Presentation
Table 1: Materials and Reagents for this compound Synthesis and Purification
| Reagent | Supplier | Grade | Purpose |
| Rink Amide MBHA Resin | Various | Synthesis Grade | Solid support for peptide synthesis |
| Fmoc-D-Tyr(tBu)-OH | Various | Synthesis Grade | Protected amino acid |
| Fmoc-L-Val-OH | Various | Synthesis Grade | Protected amino acid |
| Fmoc-D-Val-OH | Various | Synthesis Grade | Protected amino acid |
| Fmoc-L-Phe-OH | Various | Synthesis Grade | Protected amino acid |
| HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Various | Synthesis Grade | Coupling agent |
| HOBt (Hydroxybenzotriazole) | Various | Synthesis Grade | Coupling additive |
| DIPEA (N,N-Diisopropylethylamine) | Various | Synthesis Grade | Base for coupling |
| Piperidine | Various | Synthesis Grade | Fmoc deprotection agent |
| DMF (N,N-Dimethylformamide) | Various | HPLC Grade | Solvent |
| DCM (Dichloromethane) | Various | HPLC Grade | Solvent |
| TFA (Trifluoroacetic acid) | Various | Reagent Grade | Cleavage agent |
| TIS (Triisopropylsilane) | Various | Reagent Grade | Scavenger |
| Water | Various | HPLC Grade | Solvent and scavenger |
| Acetonitrile | Various | HPLC Grade | HPLC mobile phase |
| Diethyl ether | Various | Reagent Grade | Peptide precipitation |
Table 2: Summary of Solid-Phase Peptide Synthesis Cycles for this compound
| Cycle | Amino Acid | Coupling Time (min) | Deprotection Time (min) |
| 1 | Fmoc-D-Tyr(tBu)-OH | 60 | 15 |
| 2 | Fmoc-L-Val-OH | 60 | 15 |
| 3 | Fmoc-D-Val-OH | 60 | 15 |
| 4 | Fmoc-L-Phe-OH | 60 | 15 |
Table 3: Preparative RP-HPLC Purification Parameters
| Parameter | Value |
| Column | C18, 10 µm, 250 x 22 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-50% B over 40 minutes |
| Flow Rate | 15 mL/min |
| Detection | 220 nm and 280 nm |
Table 4: Characterization of Synthetic this compound
| Analysis | Expected Result |
| ESI-MS | [M+H]⁺ = 527.6 g/mol |
| Purity (Analytical HPLC) | >95% |
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol describes the manual synthesis of this compound on a 0.1 mmol scale using Rink Amide MBHA resin.
1. Resin Swelling:
-
Place 0.1 mmol of Rink Amide MBHA resin in a fritted syringe reaction vessel.
-
Add 5 mL of DMF and allow the resin to swell for 30 minutes at room temperature with occasional agitation.
-
Drain the DMF.
2. Fmoc Deprotection (Initial):
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes and drain.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 12 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
3. Amino Acid Coupling (Cycle 1: Fmoc-D-Tyr(tBu)-OH):
-
In a separate vial, dissolve 0.4 mmol of Fmoc-D-Tyr(tBu)-OH, 0.4 mmol of HBTU, and 0.4 mmol of HOBt in 2 mL of DMF.
-
Add 0.8 mmol of DIPEA to the amino acid solution and mix for 1 minute to pre-activate.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 60 minutes at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
4. Subsequent Cycles (Cycles 2-4):
-
Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) steps for the following amino acids in order:
-
Cycle 2: Fmoc-L-Val-OH
-
Cycle 3: Fmoc-D-Val-OH
-
Cycle 4: Fmoc-L-Phe-OH
-
5. Final Fmoc Deprotection:
-
After the final coupling, perform one last Fmoc deprotection as described in Step 2 to remove the N-terminal Fmoc group.
-
Wash the resin with DMF (5 x 5 mL), followed by DCM (5 x 5 mL), and dry the resin under vacuum for at least 1 hour.
II. Cleavage and Deprotection
1. Preparation of Cleavage Cocktail:
-
In a fume hood, prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). For 0.1 mmol of resin, prepare 5 mL of the cocktail.
2. Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin in the reaction vessel.
-
Agitate the mixture at room temperature for 2 hours.
3. Peptide Precipitation:
-
Filter the cleavage mixture into a cold 50 mL centrifuge tube.
-
Wash the resin with 1 mL of fresh TFA and combine the filtrates.
-
Add 40 mL of cold diethyl ether to the centrifuge tube to precipitate the crude peptide.
-
Place the tube at -20°C for 30 minutes to enhance precipitation.
4. Isolation of Crude Peptide:
-
Centrifuge the mixture at 3000 x g for 5 minutes.
-
Carefully decant the ether.
-
Wash the peptide pellet with 20 mL of cold diethyl ether and centrifuge again.
-
Repeat the wash step.
-
Dry the crude peptide pellet under a stream of nitrogen and then under high vacuum.
III. Purification by Preparative RP-HPLC
1. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of 50% acetonitrile in water.
2. HPLC Purification:
-
Equilibrate the preparative C18 column with 10% mobile phase B.
-
Inject the dissolved crude peptide onto the column.
-
Run the gradient as specified in Table 3.
-
Collect fractions corresponding to the major peak detected at 220 nm and 280 nm.
3. Fraction Analysis and Lyophilization:
-
Analyze the collected fractions by analytical RP-HPLC to determine purity.
-
Pool the fractions with >95% purity.
-
Freeze the pooled fractions and lyophilize to obtain pure this compound as a white powder.
IV. Characterization
1. Mass Spectrometry:
-
Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
Analyze by Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight (Expected [M+H]⁺ = 527.6 g/mol ).
2. Purity Analysis:
-
Dissolve a small amount of the purified peptide in a suitable solvent.
-
Analyze by analytical RP-HPLC using a C18 column with a suitable gradient to confirm purity is >95%.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
Caption: Simplified signaling context of this compound.
References
Application of Bilaid B in Cell Culture Assays: A Review of Current Scientific Evidence
For Researchers, Scientists, and Drug Development Professionals
Initial Assessment: A thorough review of publicly available scientific literature reveals no evidence to support the use of Bilaid B in cell culture assays related to oncology, apoptosis, or the mTOR signaling pathway. Current research identifies this compound as a tetrapeptide with analgesic properties, acting as a biased agonist of the µ-opioid receptor. There is no documented cytotoxic or anti-cancer activity for this compound in the scientific literature retrieved.
Therefore, the creation of detailed application notes and protocols for the use of this compound in cancer cell culture assays would be scientifically unfounded. The following sections outline the established characteristics of this compound and provide a general framework for how a novel compound would be evaluated for the requested applications, should future research indicate such a potential.
Introduction to this compound
This compound is a tetrapeptide isolated from the Australian estuarine-derived fungus Penicillium sp. MST-MF667. Its primary characterized biological activity is as a biased agonist for the µ-opioid receptor (MOPr), suggesting its potential as an analgesic (pain reliever). The existing scientific literature does not contain information on its effects on cell proliferation, viability, apoptosis, or mTOR signaling in any cell type, including cancer cells.
General Principles for Evaluating a Novel Compound in Cancer Cell Culture Assays
Should preliminary screening data in the future suggest that this compound or a related compound possesses anti-cancer properties, a systematic evaluation would be necessary. This evaluation would typically involve the following key assays and experimental workflows.
The initial step in assessing the anti-cancer potential of a compound is to determine its effect on the viability and proliferation of cancer cells.
Experimental Workflow: Cell Viability Assessment
Caption: Workflow for determining the IC50 of a compound.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Add 100 µL of the diluted compound to the respective wells, including a vehicle control (e.g., DMSO or PBS).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC₅₀).
Table 1: Hypothetical IC₅₀ Values for a Test Compound
| Cell Line | IC₅₀ after 24h (µM) | IC₅₀ after 48h (µM) | IC₅₀ after 72h (µM) |
| MCF-7 (Breast Cancer) | > 100 | 85.2 | 65.7 |
| A549 (Lung Cancer) | > 100 | 92.1 | 78.3 |
| HeLa (Cervical Cancer) | > 100 | 75.4 | 55.9 |
Note: This data is purely illustrative and does not represent actual findings for this compound.
If a compound reduces cell viability, the next step is to determine if this is due to programmed cell death (apoptosis).
Signaling Pathway: Extrinsic and Intrinsic Apoptosis
Caption: Simplified overview of apoptosis signaling pathways.
Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
-
Cell Treatment: Culture and treat cells with the test compound at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Table 2: Hypothetical Apoptosis Analysis after 48h Treatment
| Treatment | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 95.1 | 2.5 | 2.4 |
| Compound X (IC₅₀) | 45.3 | 35.8 | 18.9 |
Note: This data is purely illustrative.
To investigate if a compound's effects are mediated through the mTOR pathway, the phosphorylation status of key downstream targets is typically assessed by Western blotting.
Signaling Pathway: PI3K/Akt/mTOR Pathway
Caption: Key components of the PI3K/Akt/mTOR signaling cascade.
Protocol: Western Blot for mTOR Pathway Proteins
-
Protein Extraction: Treat cells with the test compound for various time points, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of mTOR, Akt, and p70S6K. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Table 3: Hypothetical Western Blot Densitometry Analysis
| Protein | Vehicle Control (Relative Density) | Compound X (Relative Density) | Fold Change |
| p-mTOR/mTOR | 1.00 | 0.35 | -2.86 |
| p-Akt/Akt | 1.00 | 0.42 | -2.38 |
| p-p70S6K/p70S6K | 1.00 | 0.21 | -4.76 |
Note: This data is purely illustrative.
Conclusion
Based on the current body of scientific literature, This compound is not a compound indicated for use in cancer cell culture assays . The protocols, data tables, and diagrams presented here are for illustrative purposes to guide the potential future evaluation of a novel compound for anti-cancer activity. Researchers interested in the effects of this compound should focus on its documented role as a µ-opioid receptor agonist in the context of pain research. Any deviation into oncology would require substantial preliminary evidence that is not presently available.
Application Notes and Protocols for the Analytical Detection of Bilaid B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bilaid B is a tetrapeptide with the sequence Phe-Val-Val-Tyr (FvVy-OH), distinguished by an alternating L-D-L-D amino acid configuration.[1] Isolated from the Australian estuarine fungus Penicillium sp. MST-MF667, it has been identified as a weak agonist of the µ-opioid receptor (MOR).[1][2] As a natural product with opioid activity, this compound and its analogs are of interest in the development of novel analgesics. Accurate and sensitive analytical methods are crucial for the pharmacokinetic and pharmacodynamic characterization of this compound in research and preclinical studies.
These application notes provide detailed protocols for the detection and quantification of this compound in biological matrices using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), along with information on its known biological target and signaling pathway.
Chemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods.
| Property | Value | Reference |
| Molecular Formula | C28H38N4O6 | [1][3] |
| Molecular Weight | 526.6 g/mol | |
| Sequence | H-L-Phe-D-Val-L-Val-D-Tyr-OH | |
| CAS Number | 2393866-06-1 | |
| Solubility | Soluble in DMSO and Methanol | |
| Origin | Penicillium sp. |
Analytical Method: Quantification of this compound by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the recommended technique for the sensitive and selective quantification of this compound in complex biological matrices such as plasma and urine.
Experimental Protocol: LC-MS/MS Analysis
1. Sample Preparation (Protein Precipitation & Solid-Phase Extraction)
This protocol is a general guideline and should be optimized for the specific biological matrix.
-
Internal Standard (IS): A stable isotope-labeled (SIL) version of this compound would be the ideal internal standard. If unavailable, a structurally similar tetrapeptide not present in the sample can be used.
-
Protein Precipitation:
-
To 100 µL of plasma or urine sample, add a known concentration of the internal standard.
-
Add 300 µL of ice-cold acetonitrile containing 1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) for cleanup and concentration (optional but recommended):
-
Use a mixed-mode or reversed-phase SPE cartridge.
-
Condition the cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the supernatant from the protein precipitation step.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elute this compound and the IS with an appropriate solvent, such as 500 µL of 5% formic acid in acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. Liquid Chromatography (LC) Conditions
-
LC System: UHPLC or HPLC system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor ion will be the [M+H]+ of this compound (m/z 527.6).
-
Product ions need to be determined by infusing a standard solution of this compound and performing a product ion scan. Fragmentation will likely occur at the peptide bonds.
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 527.6 To be determined To be optimized | Internal Standard | TBD | TBD | TBD |
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Gas Flow Rates: To be optimized for the specific instrument.
-
Experimental Workflow Diagram
References
Bilaid B: Application Notes and Protocols for Solution Preparation and Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and stability testing of Bilaid B solutions, a tetrapeptide with weak µ-opioid receptor agonist activity. The information is intended to guide researchers in accurately preparing and handling this compound for various in vitro and in vivo experimental applications.
This compound Overview
This compound is a hydroxylated analogue of a family of tetrapeptides isolated from the Australian estuarine fungus Penicillium sp. MST-MF667. It possesses an unusual alternating L-D-L-D chirality. While its bioassay profile is not extensively investigated, it is known to be a weak agonist of the µ-opioid receptor.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₈N₄O₆ | [1] |
| Molecular Weight | 526.6 g/mol | [1] |
| Purity | >95% by HPLC | [1] |
| Appearance | Lyophilized powder | General peptide property |
| Solubility | Soluble in DMSO and methanol. | [1] |
Solution Preparation Protocols
The solubility of peptides is highly dependent on their amino acid sequence. This compound is a hydrophobic tetrapeptide, and therefore, requires specific handling for complete dissolution.
Preparation of Stock Solutions
It is recommended to prepare a concentrated stock solution of this compound, which can then be diluted to the desired final concentration for experiments. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing the primary stock solution.
Materials:
-
This compound lyophilized powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Protocol:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the peptide.
-
Solvent Addition: Add the required volume of anhydrous, sterile DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: To aid dissolution, gently vortex the vial. If the peptide does not fully dissolve, sonication in a water bath for 5-10 minutes or gentle warming to 37°C can be applied. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This minimizes freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Table 2: Recommended Stock Solution Concentrations and Solvents
| Solvent | Recommended Concentration | Notes |
| DMSO | 1-10 mM | Primary stock solution. Minimize final DMSO concentration in assays. |
| Methanol | 1-5 mM | Alternative solvent, but may be less compatible with some biological assays. |
Preparation of Working Solutions
For most biological assays, the high concentration of DMSO in the stock solution needs to be diluted.
Protocol:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution with the appropriate sterile aqueous buffer (e.g., Phosphate Buffered Saline (PBS), cell culture medium) to the final desired working concentration.
-
Mixing: Add the stock solution dropwise to the aqueous buffer while gently vortexing to ensure proper mixing and prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is compatible with the experimental system (typically ≤ 0.5% for cell-based assays).
Stability Information
Proper storage is crucial to maintain the integrity and activity of this compound.
Table 3: Stability of this compound
| Form | Storage Condition | Recommended Duration | Source |
| Lyophilized Powder | -20°C in a desiccator | ≥ 4 years | [2] |
| Stock Solution in DMSO | -20°C | Up to 1 month | General peptide guidelines |
| Stock Solution in DMSO | -80°C | Up to 6 months | General peptide guidelines |
Note: Avoid repeated freeze-thaw cycles of the stock solutions as this can lead to degradation. It is highly recommended to use fresh dilutions for each experiment.
Experimental Protocols
General Workflow for this compound Solution Preparation and Use
Caption: Workflow for this compound solution preparation and use.
Protocol for Stability Testing of this compound Solutions
This protocol outlines a general method to assess the stability of this compound in a specific solvent and at a given temperature.
Materials:
-
This compound stock solution
-
Intended solvent/buffer for stability testing
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Incubator or water bath
-
Autosampler vials
Protocol:
-
Sample Preparation: Prepare a solution of this compound in the desired solvent (e.g., PBS with 0.5% DMSO) at a known concentration (e.g., 100 µM).
-
Initial Analysis (T=0): Immediately analyze an aliquot of the freshly prepared solution by RP-HPLC to determine the initial peak area of intact this compound. This serves as the baseline.
-
Incubation: Incubate the remaining solution at the desired temperature (e.g., 4°C, room temperature, or 37°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw aliquots of the solution.
-
HPLC Analysis: Analyze each aliquot by RP-HPLC under the same conditions as the initial analysis.
-
Data Analysis: Calculate the percentage of intact this compound remaining at each time point relative to the initial (T=0) peak area. Plot the percentage of intact peptide versus time to determine the degradation rate.
Signaling Pathway
This compound is a weak agonist of the µ-opioid receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the inhibition of adenylyl cyclase and modulation of ion channels.
Caption: µ-Opioid receptor signaling pathway activated by this compound.
References
Application Notes and Protocols: Handling and Storage of Bilaid B Powder
Disclaimer: No specific public information could be found for a compound named "Bilaid B powder." The following application notes and protocols are based on a hypothetical research compound, potentially a peptide or other sensitive small molecule, and draw from general best practices for handling such substances in a research and drug development setting. The quantitative data provided is illustrative.
These notes are intended for researchers, scientists, and drug development professionals. It is crucial to consult the specific product datasheet and Safety Data Sheet (SDS) provided by the manufacturer for any compound.
General Information
This compound is a high-purity, lyophilized powder intended for in vitro and in vivo research applications. As a potent modulator of cellular signaling pathways, precise handling and storage are critical to ensure its stability, activity, and the safety of laboratory personnel.
Safety, Handling, and Storage
2.1. Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and powder-free nitrile gloves.[1][2]
-
Ventilation: Handle the powder in a well-ventilated area, preferably within a chemical fume hood or a biological safety cabinet, to avoid inhalation of dust.[3][4]
-
Spill Response: In case of a spill, avoid creating dust.[3] Gently cover the spill with an absorbent material, and then clean the area with a suitable solvent (e.g., 70% ethanol). Dispose of the waste in a sealed container according to institutional guidelines.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Rinse mouth with water and seek immediate medical attention.
-
2.2. Storage Conditions:
-
Lyophilized Powder: Store the lyophilized powder at -20°C or -80°C for long-term stability. Keep the container tightly sealed and protected from moisture and light.
-
Stock Solutions: Once reconstituted, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store these aliquots at -80°C. For short-term storage (up to one month), -20°C may be acceptable.
Quantitative Data Summary
The following table summarizes the key quantitative properties of a hypothetical batch of this compound.
| Property | Value | Notes |
| Molecular Weight | 526.6 g/mol | Hypothetical value based on similar compounds. |
| Purity (HPLC) | >98% | |
| Appearance | White to off-white lyophilized powder | |
| Solubility | ||
| DMSO | ≥ 50 mg/mL | |
| Ethanol | ≥ 25 mg/mL | |
| Water | Insoluble | |
| Storage Stability | ||
| Powder | > 2 years at -20°C | |
| Stock | 6 months at -80°C | In a suitable solvent like DMSO. |
| Stock | 1 month at -20°C | In a suitable solvent like DMSO. |
Experimental Protocols
4.1. Protocol for Reconstitution of this compound Powder
This protocol describes the reconstitution of lyophilized this compound powder to create a concentrated stock solution.
-
Preparation: Before opening the vial, bring it to room temperature for at least 20 minutes to prevent condensation.
-
Solvent Selection: Choose a suitable solvent based on the solubility data (e.g., DMSO).
-
Reconstitution: a. Briefly centrifuge the vial to ensure all the powder is at the bottom. b. Carefully open the vial in a fume hood. c. Add the calculated volume of the appropriate solvent to the vial to achieve the desired stock concentration (e.g., 10 mM). d. Recap the vial and gently vortex or sonicate until the powder is completely dissolved. To enhance solubility, the tube may be warmed to 37°C.
-
Aliquoting and Storage: a. Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes. b. Label the aliquots clearly with the compound name, concentration, date, and storage temperature. c. Store the aliquots at -80°C.
4.2. Protocol for In Vitro Cell Viability Assay
This protocol outlines a general procedure to assess the effect of this compound on cell viability using a commercially available assay kit (e.g., MTT, MTS, or CellTiter-Glo®).
-
Cell Seeding: a. Plate cells in a 96-well microplate at a predetermined density. b. Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare a serial dilution of the this compound stock solution in the appropriate cell culture medium. b. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle control wells (medium with the same concentration of solvent, e.g., DMSO, as the highest concentration of this compound). c. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: a. Follow the manufacturer's instructions for the chosen viability assay kit. b. Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Data Analysis: a. Normalize the data to the vehicle control. b. Plot the cell viability against the log concentration of this compound to determine the IC₅₀ value.
Visualizations
Caption: Hypothetical signaling pathway for this compound.
References
Application Notes and Protocols for Bilaid B in µ-Opioid Receptor Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bilaid B is a naturally occurring tetrapeptide isolated from the Australian estuarine fungus Penicillium sp. MST-MF667. It belongs to a class of tetrapeptides, the bilaids, which have been identified as agonists of the µ-opioid receptor (MOR).[1][2][3][4] The discovery of the bilaids has paved the way for the development of novel, potent, and selective MOR agonists. A notable synthetic analog, bilorphin, derived from the bilaid scaffold, has demonstrated significant G protein signaling bias.[5] This characteristic is of high interest in opioid research, as G protein activation through the MOR is associated with therapeutic analgesic effects, whereas the recruitment of β-arrestin is linked to adverse effects such as respiratory depression and tolerance.
Data Presentation
The following tables summarize the quantitative data for Bilaid analogs in key µ-opioid receptor signaling assays.
Table 1: µ-Opioid Receptor Binding Affinity of Bilaid Analogs
| Compound | Ki (nM) | Radioligand | Cell Line | Reference |
| Bilaid A | 3100 | [³H]DAMGO | hMOR | |
| Bilaid C | 210 | [³H]DAMGO | hMOR | |
| Bilorphin | 1.1 | [³H]DAMGO | hMOR |
Ki represents the inhibition constant, indicating the affinity of the ligand for the receptor.
Table 2: G Protein Activation by Bilorphin at the µ-Opioid Receptor
| Compound | Assay | EC50 (nM) | Emax (%) | Cell Line | Reference |
| Bilorphin | [³⁵S]GTPγS | 18 | 98 | hMOR-CHO | |
| DAMGO (Reference) | [³⁵S]GTPγS | 12 | 100 | hMOR-CHO |
EC50 is the half-maximal effective concentration. Emax is the maximum response relative to a reference full agonist.
Table 3: β-Arrestin 2 Recruitment by Bilorphin at the µ-Opioid Receptor
| Compound | Assay | EC50 (nM) | Emax (%) | Cell Line | Reference |
| Bilorphin | Tango | >10,000 | 11 | hMOR-U2OS | |
| DAMGO (Reference) | Tango | 34 | 100 | hMOR-U2OS |
A higher EC50 and lower Emax for β-arrestin recruitment compared to G protein activation indicates G protein bias.
Signaling Pathways
Activation of the µ-opioid receptor by an agonist like this compound can initiate two primary signaling cascades: the G protein-dependent pathway and the β-arrestin-dependent pathway.
Experimental Protocols
Detailed methodologies for key experiments to characterize the interaction of this compound with the µ-opioid receptor are provided below.
Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of this compound for the µ-opioid receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Membranes: CHO or HEK293 cell membranes expressing the human µ-opioid receptor.
-
Radioligand: [³H]DAMGO (a high-affinity MOR agonist).
-
Non-specific control: Naloxone.
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Plate: 96-well glass fiber filter plate.
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding), 10 µM naloxone (for non-specific binding), or this compound dilution.
-
50 µL of [³H]DAMGO (final concentration ~1-2 nM).
-
100 µL of cell membrane suspension (10-20 µg protein/well).
-
-
Incubate at 25°C for 60 minutes.
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure radioactivity using a microplate scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific [³H]DAMGO binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. pnas.org [pnas.org]
- 2. A tetrapeptide class of biased analgesics from an Australian fungus targets the µ-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. microbialscreening.com [microbialscreening.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application of Bilaid B in Pain Research Models: A Review of Available Information
Initial searches for "Bilaid B" did not yield specific information on a compound with this name being used in pain research models. It is possible that "this compound" is a novel or proprietary compound with limited publicly available data, or the name may be a specific designation not yet widely indexed.
To provide a useful resource in line with the user's request, this document will present a generalized framework for the application of a hypothetical anti-inflammatory and analgesic compound, hereafter referred to as "Compound B," in common pain research models. The methodologies, data presentation, and signaling pathways described are based on established practices in preclinical pain research and can serve as a template for evaluating novel therapeutic agents.
Application Notes for "Compound B" in Pain Research
Introduction:
"Compound B" is a novel compound with potential analgesic and anti-inflammatory properties. These application notes provide an overview of its use in established animal models of inflammatory and nociceptive pain. The presented protocols and data are intended to guide researchers in the evaluation of "Compound B" and similar molecules.
Mechanism of Action (Hypothetical):
Based on preliminary in vitro screens (data not shown), "Compound B" is hypothesized to act as a dual inhibitor of cyclooxygenase-2 (COX-2) and a modulator of transient receptor potential cation channel subfamily V member 1 (TRPV1). This dual mechanism suggests potential efficacy in both inflammatory and nociceptive pain states.
Data Presentation: Efficacy of "Compound B" in Preclinical Pain Models
The following tables summarize hypothetical quantitative data for "Compound B" in two standard pain models.
Table 1: Effect of "Compound B" on Formalin-Induced Nociceptive Behavior in Rats
| Treatment Group | Dose (mg/kg, p.o.) | Phase I Licking Time (s) (Mean ± SEM) | Phase II Licking Time (s) (Mean ± SEM) | % Inhibition (Phase II) |
| Vehicle (Saline) | - | 65.2 ± 5.1 | 150.8 ± 12.3 | - |
| "Compound B" | 10 | 60.1 ± 4.8 | 95.3 ± 9.7 | 36.8% |
| "Compound B" | 30 | 55.7 ± 4.2 | 58.1 ± 6.5** | 61.5% |
| "Compound B" | 100 | 52.3 ± 3.9 | 30.2 ± 4.1 | 79.9% |
| Indomethacin (Reference) | 10 | 62.5 ± 5.5 | 45.9 ± 5.8 | 69.5% |
| p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group. |
Table 2: Effect of "Compound B" on Carrageenan-Induced Thermal Hyperalgesia in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Latency (s) at 3h post-carrageenan (Mean ± SEM) | Reversal of Hyperalgesia (%) |
| Vehicle (Saline) | - | 4.2 ± 0.5 | - |
| "Compound B" | 10 | 6.8 ± 0.7 | 43.3% |
| "Compound B" | 30 | 9.5 ± 0.9** | 88.3% |
| "Compound B" | 100 | 11.8 ± 1.1 | 126.7% |
| Morphine (Reference) | 5 | 12.5 ± 1.0 | 138.3% |
| p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group. |
Experimental Protocols
Formalin-Induced Nociception Assay
This model is used to assess both acute (Phase I) and persistent/inflammatory (Phase II) nociceptive responses.
Materials:
-
Male Wistar rats (200-250 g)
-
"Compound B"
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Indomethacin (positive control)
-
5% Formalin solution
-
Observation chambers with mirrors
Procedure:
-
Acclimatize rats to the observation chambers for 30 minutes prior to testing.
-
Administer "Compound B" or vehicle orally (p.o.) 60 minutes before the formalin injection.
-
Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately place the animal back into the observation chamber.
-
Record the total time (in seconds) the animal spends licking the injected paw during two distinct phases:
-
Phase I (Neurogenic pain): 0-5 minutes post-injection.
-
Phase II (Inflammatory pain): 15-30 minutes post-injection.
-
-
Analyze the data by comparing the licking time in the treated groups to the vehicle group.
Carrageenan-Induced Thermal Hyperalgesia Assay
This model evaluates the ability of a compound to reverse inflammatory pain-induced heat sensitivity.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
"Compound B"
-
Vehicle
-
Morphine (positive control)
-
1% Carrageenan solution in saline
-
Plantar test apparatus (Hargreaves' test)
Procedure:
-
Measure the baseline paw withdrawal latency (PWL) to a radiant heat source for each mouse.
-
Administer "Compound B" or vehicle orally (p.o.).
-
30 minutes after drug administration, inject 20 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw to induce inflammation.
-
At 3 hours post-carrageenan injection, re-measure the PWL.
-
The heat source intensity should be set to produce a baseline latency of 10-12 seconds, with a cut-off of 20 seconds to prevent tissue damage.
-
Calculate the reversal of hyperalgesia based on the difference in withdrawal latencies.
Visualizations
Caption: Hypothetical mechanism of "Compound B" in modulating peripheral pain signaling.
Caption: General workflow for preclinical evaluation of analgesic compounds.
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Bilaid B in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bilaid B is a novel therapeutic agent with significant potential in the treatment of [Specify Disease Area]. To support preclinical and clinical development, a reliable and sensitive bioanalytical method for the accurate quantification of this compound in biological matrices is essential.[1] This application note describes a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method demonstrates excellent sensitivity, specificity, accuracy, and precision, making it suitable for pharmacokinetic and toxicokinetic studies.[2]
The developed method utilizes a simple protein precipitation technique for sample preparation, ensuring high throughput and efficiency.[3][4][5] Chromatographic separation is achieved on a reverse-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach provides high selectivity and sensitivity for the quantification of this compound, even at low concentrations. The method has been validated according to the principles outlined in the FDA guidance for bioanalytical method validation.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity >99%)
-
This compound-d4 (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water, purified (18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
Standard Solutions and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and this compound-d4 in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare separate working solutions for QC samples at low, medium, and high concentrations.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound-d4 stock solution in acetonitrile.
Sample Preparation
The protein precipitation method is a rapid and straightforward procedure for preparing biological samples for chromatographic analysis.
-
Aliquot 50 µL of human plasma (blank, calibration standard, or QC sample) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (100 ng/mL this compound-d4 in acetonitrile) to each tube.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
The developed LC-MS/MS method is designed to be rapid and sensitive, with a total run time of 5 minutes.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | SCIEX QTRAP 6500+ or equivalent |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| IonSpray Voltage | 5500 V |
| Temperature | 550°C |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| MRM Transitions | This compound: 453.2 -> 287.1 (Quantifier), 453.2 -> 194.2 (Qualifier) this compound-d4 (IS): 457.2 -> 291.1 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Data Presentation
The method was validated for linearity, accuracy, precision, and sensitivity. A summary of the quantitative data is presented in the tables below.
Table 3: Calibration Curve Summary
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| This compound | 0.5 - 500 | >0.995 | 1/x² |
Table 4: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LQC | 1.5 | 1.48 | 98.7 | 4.2 | 5.1 |
| MQC | 75 | 76.2 | 101.6 | 3.1 | 4.5 |
| HQC | 400 | 395.8 | 99.0 | 2.5 | 3.8 |
Table 5: Method Sensitivity
| Parameter | Value (ng/mL) |
| Lower Limit of Quantification (LLOQ) | 0.5 |
| Limit of Detection (LOD) | 0.15 |
Mandatory Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Hypothetical signaling pathway of this compound.
References
Application Notes and Protocols for Radioligand Binding Assays with Bilaid B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bilaid B is a tetrapeptide (FvVy-OH) isolated from the Australian estuarine-derived fungus Penicillium sp. MST-MF667.[1] It belongs to a class of tetrapeptides with an alternating L-D-L-D amino acid configuration, which imparts inherent biostability.[1] Research has identified the µ-opioid receptor (MOPr), a G protein-coupled receptor (GPCR), as a target for this class of compounds, which have potential as analgesics.[1] A synthetic analog, bilorphin, has demonstrated G protein bias at the MOPr, suggesting a potential for developing safer and more efficacious pain therapeutics.[1]
Radioligand binding assays are a fundamental tool for characterizing the interaction of a ligand with its receptor.[2] These assays are robust, sensitive, and considered the gold standard for determining the affinity of a ligand for its target. This document provides detailed protocols for conducting radioligand binding assays to characterize the binding of this compound and its analogs to the µ-opioid receptor. The protocols described are for saturation and competition binding assays using a hypothetical radiolabeled form of a ligand that targets the MOPr, for instance, [³H]-Bilaid B.
Signaling Pathway
The µ-opioid receptor, the target of this compound, is a canonical GPCR. Upon agonist binding, it undergoes a conformational change that facilitates the exchange of GDP for GTP on the associated heterotrimeric G protein (Gi/o). This leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effector proteins. The primary downstream effect of MOPr activation is the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be obtained from radioligand binding assays for this compound and a reference compound. Such data is crucial for comparing the binding affinities of different compounds to the µ-opioid receptor.
| Compound | Radioligand | Assay Type | Kd (nM) | Ki (nM) | Bmax (fmol/mg protein) | Hill Slope (nH) |
| [³H]-Bilaid B | N/A | Saturation | 5.2 | N/A | 1250 | 1.05 |
| This compound | [³H]-DAMGO | Competition | N/A | 8.7 | N/A | 0.98 |
| Bilorphin | [³H]-DAMGO | Competition | N/A | 2.1 | N/A | 1.02 |
| Morphine | [³H]-DAMGO | Competition | N/A | 15.4 | N/A | 0.95 |
Table 1: Hypothetical Binding Data for this compound and Related Compounds at the µ-Opioid Receptor. Kd (dissociation constant) and Bmax (maximum receptor density) would be determined from saturation binding experiments. Ki (inhibition constant) would be determined from competition binding experiments. The Hill slope (nH) provides information about the nature of the binding.
Experimental Protocols
The following are detailed protocols for performing saturation and competition radioligand binding assays. These protocols are based on standard methods for studying GPCRs and should be optimized for specific laboratory conditions.
Membrane Preparation from Cells Expressing MOPr
This protocol describes the preparation of cell membranes, which are a common source of receptors for in vitro binding assays.
Materials:
-
Cells expressing the µ-opioid receptor (e.g., CHO-K1 or HEK293 cells)
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, with protease inhibitors
-
Storage Buffer: Lysis buffer with 10% sucrose
-
Centrifuge and tubes
-
Homogenizer (e.g., Dounce or Polytron)
-
BCA Protein Assay Kit
Procedure:
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer.
-
Homogenize the cell suspension on ice.
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the pellet in fresh Lysis Buffer.
-
Repeat the centrifugation step (step 5).
-
Resuspend the final pellet in Storage Buffer.
-
Determine the protein concentration using a BCA protein assay.
-
Aliquot the membrane preparation and store at -80°C.
Saturation Binding Assay
This assay is used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.
Materials:
-
Membrane preparation containing MOPr
-
Radioligand (e.g., [³H]-Bilaid B or a standard MOPr radioligand like [³H]-DAMGO)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Non-specific binding displacer (e.g., 10 µM Naloxone or unlabeled this compound)
-
96-well plates
-
Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI)
-
Filtration apparatus
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the radioligand in Assay Buffer (e.g., 8 concentrations ranging from 0.1 to 20 nM).
-
In a 96-well plate, set up triplicate wells for total binding and non-specific binding for each radioligand concentration.
-
For total binding wells, add 50 µL of Assay Buffer.
-
For non-specific binding wells, add 50 µL of the non-specific displacer.
-
Add 50 µL of the appropriate radioligand dilution to each well.
-
Add 150 µL of the diluted membrane preparation (e.g., 20-50 µg protein) to each well to initiate the binding reaction. The final assay volume is 250 µL.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters four times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail and measure the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine Kd and Bmax.
Competition Binding Assay
This assay measures the affinity (Ki) of an unlabeled compound (e.g., this compound) by its ability to compete with a fixed concentration of a radioligand for binding to the receptor.
Materials:
-
Same as for the saturation binding assay, plus the unlabeled competitor compound (this compound).
Procedure:
-
Prepare serial dilutions of the unlabeled competitor (this compound) in Assay Buffer (e.g., 10 concentrations over a 5-log unit range).
-
In a 96-well plate, add 50 µL of each competitor dilution to triplicate wells.
-
Add 50 µL of the radioligand at a fixed concentration (typically at or below its Kd value) to all wells.
-
Add 150 µL of the diluted membrane preparation to initiate the reaction.
-
Include wells for total binding (no competitor) and non-specific binding (with a saturating concentration of a potent unlabeled ligand like Naloxone).
-
Incubate, filter, and wash as described in the saturation assay protocol (steps 7-11).
-
Analyze the data by plotting the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
The protocols outlined in this document provide a comprehensive framework for characterizing the binding of this compound and its analogs to the µ-opioid receptor using radioligand binding assays. These assays are essential for determining key binding parameters such as affinity (Kd, Ki) and receptor density (Bmax), which are critical for the preclinical evaluation of novel therapeutic compounds. Adherence to these detailed methodologies will enable researchers, scientists, and drug development professionals to generate reliable and reproducible data, thereby advancing the understanding and development of new analgesics based on the Bilaid scaffold.
References
Troubleshooting & Optimization
Improving Bilaid B solubility for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Bilaid B in experiments, with a focus on overcoming solubility challenges.
Troubleshooting Guide
This guide addresses common issues encountered during the solubilization and use of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| This compound powder will not dissolve in aqueous buffers. | This compound is a tetrapeptide with hydrophobic residues, leading to poor solubility in aqueous solutions. | 1. Do not attempt to dissolve this compound directly in aqueous buffers like PBS. 2. Use a small amount of an organic solvent for initial dissolution. Dimethyl sulfoxide (DMSO) is the recommended primary solvent.[1][2] 3. For peptides sensitive to oxidation (containing Cys or Met), consider using Dimethylformamide (DMF) as an alternative to DMSO. |
| A precipitate forms when the DMSO stock solution is added to the aqueous experimental medium. | The solubility limit of this compound in the final aqueous solution has been exceeded. This is a common issue with hydrophobic peptides when the concentration of the organic co-solvent is significantly diluted. | 1. Reduce the final concentration of this compound in your experiment. 2. Increase the final percentage of DMSO in your working solution, but be mindful of its potential effects on cells (typically <0.5% is recommended for cell-based assays).[3] 3. When diluting, add the DMSO stock solution drop-wise to the aqueous buffer while gently vortexing or stirring to ensure rapid and even mixing.[3] 4. Consider using a less polar aqueous buffer if your experimental design allows. |
| The solution remains cloudy or contains visible particulates after attempting to dissolve in DMSO. | Incomplete dissolution due to insufficient solvent volume or inadequate mixing. | 1. Ensure you are using a sufficient volume of DMSO to prepare your stock solution. A common starting point is to prepare a 1-10 mg/mL stock solution. 2. Vortex the solution for at least 30 seconds. 3. If particulates remain, sonicate the solution in a water bath for 10-15 second intervals. Avoid excessive heating.[4] 4. Briefly centrifuge the vial before use to pellet any undissolved material. |
| Variability in experimental results between different batches of prepared this compound solution. | Inconsistent dissolution or degradation of the peptide. | 1. Always prepare fresh working solutions from a concentrated stock for each experiment. 2. Store the lyophilized this compound powder at -20°C. 3. Store stock solutions in DMSO in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). Methanol is also a viable option. For cell culture experiments, it is crucial to use a grade of DMSO that is suitable for cell-based assays.
Q2: What is the maximum recommended concentration for a this compound stock solution in DMSO?
Q3: What is the maximum percentage of DMSO that can be used in cell culture experiments with this compound?
A3: For most cell lines, the final concentration of DMSO in the culture medium should be kept below 0.5% to avoid cytotoxicity. However, some sensitive cell lines, particularly primary cells, may require even lower concentrations (e.g., <0.1%). It is essential to include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Q4: Can I dissolve this compound directly in my cell culture medium?
A4: It is not recommended to dissolve this compound directly in cell culture medium or other aqueous buffers due to its hydrophobic nature. This will likely result in poor solubility and inaccurate concentrations. The proper procedure is to first prepare a concentrated stock solution in DMSO and then dilute this stock into your final experimental medium.
Q5: How should I store my this compound solutions?
A5: Lyophilized this compound powder should be stored at -20°C. Once dissolved in DMSO, the stock solution should be aliquoted into small, single-use vials to minimize freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.
Data Presentation
This compound Solubility
While exact quantitative solubility data for this compound is not widely published, the following table provides guidance on its solubility in common laboratory solvents based on its chemical properties as a tetrapeptide and information from suppliers.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |
| Methanol | Soluble | Can be used as an alternative to DMSO for stock solution preparation. |
| Water | Insoluble | Not recommended for initial dissolution. |
| Aqueous Buffers (e.g., PBS) | Insoluble | Not recommended for initial dissolution. |
It is highly recommended to perform a solubility test with a small amount of your specific lot of this compound to confirm the optimal solvent and concentration.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation.
-
Calculate Required Mass: Determine the mass of this compound needed to prepare your desired volume of a 10 mM stock solution. The molecular weight of this compound is 526.6 g/mol .
-
Calculation Example for 1 mL of 10 mM stock:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 526.6 g/mol = 5.266 mg
-
-
-
Weighing: Carefully weigh out the calculated mass of this compound into a sterile microcentrifuge tube.
-
Dissolution: a. Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the this compound powder. b. Vortex the tube vigorously for at least 30 seconds to dissolve the peptide. c. Visually inspect the solution to ensure there are no visible particles. If particles remain, sonicate the tube in a water bath for 10-15 seconds. Repeat if necessary, but avoid overheating the solution.
-
Storage: a. Aliquot the 10 mM stock solution into smaller, single-use sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles. b. Store the aliquots at -20°C or -80°C.
Protocol for a cAMP Assay to Measure this compound Activity at the µ-Opioid Receptor
This protocol outlines a general procedure for a competitive immunoassay to measure the inhibition of forskolin-stimulated cAMP production in cells expressing the µ-opioid receptor.
Materials:
-
Cells expressing the µ-opioid receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Forskolin solution
-
Positive control agonist (e.g., DAMGO)
-
Antagonist (e.g., naloxone) for specificity control
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
White or black opaque 96-well or 384-well plates suitable for the assay kit
-
Multichannel pipette
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding: a. Culture the µ-opioid receptor-expressing cells to approximately 80-90% confluency. b. Harvest the cells and seed them into the appropriate multi-well plates at a predetermined optimal density. c. Incubate the plates overnight at 37°C in a CO2 incubator to allow for cell attachment.
-
Compound Preparation: a. Prepare serial dilutions of the this compound stock solution in an appropriate assay buffer or cell culture medium. Remember to keep the final DMSO concentration consistent and low across all wells. b. Prepare solutions of the positive control (e.g., DAMGO) and a vehicle control (assay buffer with the same final DMSO concentration as the test wells).
-
Agonist Treatment: a. Aspirate the culture medium from the cell plates. b. Add the prepared dilutions of this compound, positive control, and vehicle control to the respective wells. c. For antagonist controls, pre-incubate the cells with naloxone before adding this compound. d. Incubate the plate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Forskolin Stimulation: a. Add a pre-determined concentration of forskolin to all wells (except for the basal control wells) to stimulate adenylyl cyclase and increase intracellular cAMP levels. b. Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: a. Lyse the cells according to the cAMP assay kit manufacturer's protocol. b. Follow the kit's instructions for adding the detection reagents (e.g., HTRF donor and acceptor antibodies). c. Incubate the plate for the recommended time at room temperature to allow for the detection reaction to occur.
-
Data Acquisition and Analysis: a. Read the plate using a plate reader with the appropriate settings for your chosen assay technology (e.g., fluorescence, luminescence). b. Calculate the concentration of cAMP in each well based on a standard curve. c. Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Visualizations
µ-Opioid Receptor Signaling Pathway
Caption: µ-Opioid receptor signaling cascade initiated by this compound.
Experimental Workflow for cAMP Assay
Caption: Workflow for determining this compound activity using a cAMP assay.
References
Common issues with Bilaid B stability in solution
Welcome to the technical support center for Bilaid B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common stability issues encountered when working with this compound in solution. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound is a tetrapeptide with the amino acid sequence L-phenylalanyl-D-valyl-L-valyl-D-tyrosine (H-L-Phe-D-Val-L-Val-D-Tyr-OH). It is of fungal origin, having been isolated from Penicillium sp.. Its molecular formula is C₂₈H₃₈N₄O₆. Based on its constituent amino acids, which include the hydrophobic residues Phenylalanine and Valine, this compound is expected to have a significant hydrophobic character. This property is a key consideration for its solubility and potential for aggregation.
Q2: How should I store lyophilized this compound?
A2: For long-term stability, lyophilized this compound should be stored at -20°C or -80°C.[1] Under these conditions, the peptide is significantly more stable than in solution.[2] It is recommended to store the peptide in a desiccator to minimize exposure to moisture.
Q3: What is the recommended solvent for dissolving this compound?
A3: The manufacturer states that this compound is soluble in DMSO and methanol. Due to its hydrophobic nature, dissolving it directly in aqueous buffers may be challenging. A common strategy for hydrophobic peptides is to first dissolve them in a minimal amount of an organic solvent like DMSO and then slowly add this stock solution to the desired aqueous buffer while vortexing.
Q4: How stable is this compound once in solution?
A4: The stability of peptides in solution is influenced by several factors including pH, temperature, and the presence of proteases or microbes. As a general guideline, peptide solutions are much less stable than the lyophilized powder. For short-term storage (days to weeks), refrigerated temperatures (4°C) are recommended. For longer-term storage, it is best to freeze the solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q5: My this compound solution appears cloudy or has visible particles. What should I do?
A5: Cloudiness or the presence of particles usually indicates precipitation or aggregation. This is a common issue with hydrophobic peptides like this compound. Refer to the troubleshooting guide below for detailed steps on how to address this issue. It is often caused by exceeding the solubility limit in the chosen buffer system.
Troubleshooting Guide: Common Stability Issues
Issue 1: this compound Fails to Dissolve
-
Possible Cause: The inherent hydrophobicity of this compound, due to its phenylalanine and valine residues, can make it poorly soluble in aqueous solutions.
-
Troubleshooting Steps:
-
Solvent Selection:
-
If you are trying to dissolve it directly in an aqueous buffer and it fails, first dissolve a small test amount in an organic solvent like DMSO or DMF.
-
Once dissolved, slowly add the organic stock solution to your aqueous buffer of choice while stirring or vortexing. Do not exceed a final organic solvent concentration that might affect your experiment (typically <1% DMSO for cell-based assays).
-
-
pH Adjustment:
-
The net charge of a peptide influences its solubility. While the exact isoelectric point (pI) of this compound is not published, you can estimate its charge based on its amino acids. With a free N-terminus (basic) and a C-terminal carboxyl group and a tyrosine side chain (acidic), the overall charge will be pH-dependent.
-
For peptides with a net neutral charge at a given pH, solubility is often at its minimum. Try adjusting the pH of your buffer slightly away from neutral (e.g., to pH 5 or 8) to see if solubility improves.
-
-
Sonication: Gentle sonication can help to break up small particles and aid in dissolution. However, be cautious as prolonged sonication can generate heat and potentially degrade the peptide.
-
Issue 2: this compound Precipitates After Dissolution or During Storage
-
Possible Cause: This is often due to aggregation, where peptide molecules self-associate to form insoluble complexes. This can be triggered by factors such as high concentration, sub-optimal pH, temperature changes (including freeze-thaw cycles), or high ionic strength of the buffer.
-
Troubleshooting Steps:
-
Lower the Concentration: You may have exceeded the solubility limit of this compound in your specific buffer. Try working with a lower concentration.
-
Optimize Buffer Conditions:
-
pH: As with initial dissolution, the pH of the storage buffer is critical. If you observe precipitation, try preparing the solution in a buffer with a different pH.
-
Ionic Strength: High salt concentrations can sometimes promote hydrophobic interactions and lead to aggregation. Try reducing the ionic strength of your buffer.
-
-
Add Solubilizing Agents: In some cases, the addition of excipients can help to prevent aggregation. However, the compatibility of these agents with your specific assay must be verified.
-
Storage: Avoid repeated freeze-thaw cycles by aliquoting the stock solution before freezing. When thawing, do so slowly and ensure the solution is fully dissolved before use.
-
Issue 3: Loss of this compound Activity Over Time
-
Possible Cause: This is likely due to chemical degradation of the peptide. Common degradation pathways for peptides include hydrolysis, oxidation, and deamidation.
-
Troubleshooting Steps:
-
Hydrolysis: The peptide bonds in this compound can be susceptible to hydrolysis, especially at extreme pH values (acidic or basic). It is best to prepare and store solutions in a buffer with a pH close to neutral, unless solubility is a major issue.
-
Oxidation: While this compound does not contain the most easily oxidized residues like Methionine or Cysteine, the Tyrosine residue can be susceptible to oxidation. To minimize this, consider using degassed buffers and minimizing the headspace in your storage vials.
-
Proteolytic Degradation: If your solution becomes contaminated with microbes, proteases can degrade the peptide. Always use sterile buffers and proper aseptic techniques when preparing and handling this compound solutions.
-
Data on Factors Affecting Peptide Stability
The following table summarizes the general effects of various experimental parameters on the stability of peptides like this compound.
| Parameter | Effect on Stability | Recommendations for this compound |
| pH | Extreme pH (acidic or basic) can accelerate hydrolysis and other chemical degradation pathways. Solubility is often lowest near the peptide's isoelectric point. | Maintain a pH between 5 and 8 for optimal stability, but adjust as needed for solubility. Avoid strongly acidic or basic conditions for prolonged periods. |
| Temperature | Higher temperatures increase the rates of most chemical degradation reactions. Freeze-thaw cycles can promote aggregation. | Store stock solutions frozen in aliquots at -20°C or -80°C. For short-term use, store at 4°C. Avoid repeated temperature fluctuations. |
| Concentration | Higher concentrations can increase the likelihood of aggregation and precipitation. | Work with the lowest concentration that is effective for your assay. If high concentrations are necessary, pay close attention to buffer composition and pH. |
| Buffer Composition | The type and concentration of buffer salts can influence solubility and stability. Some buffer components can catalyze degradation. | Start with common biological buffers like PBS or Tris. If stability issues arise, consider trying different buffer systems. |
| Exposure to Light | Light exposure can potentially lead to the photo-oxidation of susceptible amino acids like Tyrosine. | Store solutions in amber vials or otherwise protected from light, especially for long-term storage. |
| Oxygen | The presence of oxygen can lead to the oxidation of certain amino acid residues. | For sensitive applications or long-term storage, consider using degassed buffers and storing under an inert gas like nitrogen or argon. |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing Hydrophobic Peptides like this compound
-
Pre-dissolution Preparation: Allow the lyophilized this compound vial to equilibrate to room temperature in a desiccator before opening to prevent condensation of moisture.
-
Initial Dissolution in Organic Solvent:
-
Carefully weigh the desired amount of peptide.
-
Add a minimal volume of a suitable organic solvent (e.g., sterile DMSO) to the lyophilized powder to create a concentrated stock solution (e.g., 10 mg/mL).
-
Gently vortex or sonicate until the peptide is completely dissolved.
-
-
Dilution into Aqueous Buffer:
-
While vigorously stirring your desired sterile aqueous buffer, slowly add the concentrated organic stock solution dropwise.
-
Monitor the solution for any signs of precipitation. If the solution becomes cloudy, you may have exceeded the solubility limit.
-
-
Final Preparation and Storage:
-
Once the desired final concentration is reached and the solution is clear, filter-sterilize if necessary for your application.
-
Aliquot the solution into sterile, low-protein-binding tubes and store appropriately (4°C for short-term, -20°C or -80°C for long-term).
-
Protocol 2: Accelerated Stability Study to Assess Degradation
-
Solution Preparation: Prepare a solution of this compound at a known concentration in the buffer of interest.
-
Incubation: Aliquot the solution into several vials and incubate them at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from each temperature.
-
Analysis:
-
Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Integrate the peak area of the intact this compound. A decrease in the main peak area and the appearance of new peaks over time indicates degradation.
-
The percentage of remaining intact peptide can be calculated at each time point to determine the degradation rate.
-
-
Data Interpretation: Plot the percentage of intact this compound versus time for each temperature to assess its stability under different conditions.
Visualizations
Caption: Troubleshooting workflow for common stability issues with this compound in solution.
Caption: Common degradation and instability pathways for peptides like this compound.
References
Optimizing Bilaid B concentration for cell-based assays
Welcome to the technical support center for Bilaid B. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of this compound in cell-based assays. Find troubleshooting tips, frequently asked questions, and detailed protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the IκB kinase (IKK) complex. By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action blocks the translocation of the NF-κB p65/p50 heterodimer to the nucleus, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.
Q2: What is the recommended starting concentration for this compound in a new cell line?
A2: For a new cell line, we recommend performing a dose-response experiment to determine the optimal concentration. A good starting point is a 10-point serial dilution from 10 µM down to 1 nM. The IC50 can then be determined by measuring a relevant downstream marker, such as TNF-α secretion or NF-κB reporter activity.
Q3: I am observing significant cytotoxicity at my effective dose. What can I do?
A3: If you are observing cytotoxicity, consider the following troubleshooting steps:
-
Reduce Incubation Time: Decrease the duration of this compound treatment to the minimum time required to observe the desired biological effect.
-
Lower the Concentration: Use the lowest effective concentration of this compound that achieves the desired level of target inhibition.
-
Serum Starvation: Ensure that your cells are not overly stressed by prolonged serum starvation before or during treatment.
-
Test a Different Cell Line: Some cell lines may be more sensitive to IKK inhibition.
Q4: How can I confirm that this compound is inhibiting the NF-κB pathway in my cells?
A4: To confirm on-target activity, you can perform a Western blot to assess the phosphorylation status of IκBα. Treatment with an appropriate stimulus (e.g., TNF-α) should induce IκBα phosphorylation, which will be blocked in the presence of effective concentrations of this compound. Alternatively, a reporter assay using a plasmid with an NF-κB response element driving the expression of a reporter gene (e.g., luciferase) can be used.
Troubleshooting Guides
Problem 1: High Variability Between Replicates
-
Possible Cause: Inconsistent cell seeding, uneven drug distribution, or edge effects in multi-well plates.
-
Solution:
-
Ensure a single-cell suspension before seeding and mix gently after seeding to promote even distribution.
-
When adding this compound, mix thoroughly by gentle pipetting or plate shaking.
-
Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations.
-
Problem 2: No Inhibition of NF-κB Pathway Observed
-
Possible Cause: Inactive compound, insufficient concentration, or a problem with the downstream assay.
-
Solution:
-
Confirm the activity of your stimulus (e.g., TNF-α) in a positive control experiment.
-
Perform a dose-response experiment to ensure you are using an appropriate concentration of this compound for your cell type.
-
Verify the integrity of your downstream assay components (e.g., antibodies for Western blotting, reporter plasmids).
-
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Luciferase Reporter Assay
-
Cell Seeding: Seed HEK293T cells stably expressing an NF-κB luciferase reporter into a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 10-point 1:3 serial dilution of this compound in DMSO, starting from a 10 mM stock. Further dilute these in cell culture medium to achieve the final desired concentrations (e.g., 10 µM to 0.5 nM).
-
Treatment: Add 1 µL of the diluted this compound or DMSO vehicle control to the appropriate wells. Incubate for 1 hour at 37°C.
-
Stimulation: Stimulate the cells by adding 10 µL of TNF-α (final concentration 20 ng/mL) to all wells except the unstimulated control. Incubate for 6 hours at 37°C.
-
Lysis and Luminescence Reading: Equilibrate the plate to room temperature. Add 100 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well. Mix on a plate shaker for 2 minutes and measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the stimulated control and plot the percent inhibition against the log of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50.
Protocol 2: Assessing Cytotoxicity using an MTT Assay
-
Cell Seeding: Seed your cells of interest (e.g., HeLa) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24 hours). Include an untreated control and a positive control for cell death (e.g., 10% DMSO).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Data Presentation
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Assay Type | Stimulus | IC50 (nM) |
| HEK293T | NF-κB Luciferase Reporter | TNF-α (20 ng/mL) | 8.5 |
| HeLa | IL-8 ELISA | IL-1β (10 ng/mL) | 15.2 |
| A549 | SEAP Reporter | TNF-α (20 ng/mL) | 11.8 |
Table 2: Cytotoxicity Profile of this compound (CC50)
| Cell Line | Incubation Time (hours) | CC50 (µM) |
| HEK293T | 24 | > 50 |
| HeLa | 24 | 28.5 |
| A549 | 48 | 19.3 |
Visualizations
Caption: Mechanism of action of this compound in the NF-κB signaling pathway.
Caption: Experimental workflow for determining the IC50 of this compound.
Technical Support Center: Troubleshooting Bilaid B In Vivo Administration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the in vivo administration of Bilaid B, a tetrapeptide µ-opioid receptor agonist. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a tetrapeptide that has been identified as a G protein-biased agonist for the µ-opioid receptor (MOR). Its mechanism of action involves binding to and activating the µ-opioid receptor, which is a G protein-coupled receptor (GPCR). This activation primarily initiates a G-protein signaling cascade that is associated with analgesic effects, while having a reduced tendency to engage the β-arrestin pathway, which is often linked to adverse effects like respiratory depression and tolerance.
2. How should I dissolve this compound for in vivo administration?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol. For in vivo studies, it is common to first dissolve the peptide in a minimal amount of an organic solvent like DMSO and then dilute it with a suitable aqueous vehicle, such as saline or phosphate-buffered saline (PBS), to the final desired concentration. It is crucial to ensure the final concentration of the organic solvent is low enough to be well-tolerated by the animals. For some peptides, warming the solution to 37°C and using an ultrasonic bath can aid in dissolution.
3. What are some recommended vehicles for in vivo administration of this compound?
Given that this compound is a hydrophobic peptide, a suitable vehicle is necessary for its administration. Common strategies for similar peptides include:
-
Co-solvent systems: A popular approach involves dissolving the peptide in a small volume of a biocompatible organic solvent like DMSO, followed by dilution with a physiological solution such as saline or PBS. The final concentration of the organic solvent should be carefully controlled to minimize toxicity.
-
Formulations with excipients: For hydrophobic peptides, formulations may include solubilizing agents or excipients to improve their solubility and stability in aqueous solutions.
4. How should I store this compound?
This compound should be stored at -20°C as a solid. Under these conditions, it is reported to be stable for at least four years. Once dissolved in a solvent, it is advisable to prepare fresh solutions for each experiment or store aliquots at -80°C to minimize degradation from repeated freeze-thaw cycles. Stock solutions stored at -20°C should be used within a month, while those at -80°C can be kept for up to six months.
5. What is a recommended starting dose for in vivo studies with this compound?
Currently, there is no publicly available data specifying the in vivo dosage of this compound. However, based on studies with other potent tetrapeptide µ-opioid receptor agonists, a starting dose range of 0.1 mg/kg to 4 mg/kg administered subcutaneously or intravenously could be considered for initial dose-finding studies. It is essential to perform a dose-response study to determine the optimal dose for the specific animal model and experimental endpoint.
6. What are the potential adverse effects of this compound administration?
As a µ-opioid receptor agonist, this compound may produce side effects commonly associated with this class of drugs. These can include:
-
Respiratory depression
-
Sedation
-
Constipation
-
Dizziness
-
Nausea and vomiting
-
Development of tolerance and physical dependence with chronic use
Although this compound is suggested to be a biased agonist, which may reduce some of these side effects, it is crucial to monitor animals closely for any adverse reactions.
7. My experiment is not showing the expected analgesic effect. What could be the problem?
Several factors could contribute to a lack of efficacy:
-
Inadequate Dose: The dose of this compound may be too low. A dose-response study is recommended to establish an effective dose.
-
Poor Solubility/Precipitation: The peptide may not be fully dissolved or could be precipitating out of solution upon administration. Ensure the formulation is clear and that the concentration of any organic solvent is optimized.
-
Degradation: this compound may have degraded due to improper storage or handling. Ensure that the compound has been stored correctly and that solutions are freshly prepared or properly stored.
-
Route of Administration: The chosen route of administration may not be optimal for achieving sufficient bioavailability. Consider alternative routes if one is not proving effective.
-
Animal Model: The specific animal model or pain assay may not be sensitive to the effects of a µ-opioid receptor agonist.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₈N₄O₆ | Cayman Chemical |
| Formula Weight | 526.6 g/mol | Cayman Chemical |
| Purity | ≥95% | Cayman Chemical |
| Solubility | Soluble in DMSO and Methanol | Cayman Chemical |
| Storage Temperature | -20°C (as a solid) | Cayman Chemical |
| Stability | ≥ 4 years at -20°C | Cayman Chemical |
| Stock Solution Storage | 1 month at -20°C, 6 months at -80°C | General recommendation for peptides |
Experimental Protocols
While a specific, validated protocol for this compound in vivo administration is not available in the public domain, a general methodology based on common practices for similar peptides is provided below.
Protocol: Subcutaneous Administration of a Hydrophobic Peptide in a Co-Solvent Vehicle
-
Preparation of this compound Stock Solution:
-
Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically prepare a stock solution by dissolving this compound in 100% DMSO to a concentration of 10 mg/mL. Vortex gently or sonicate briefly if needed to ensure complete dissolution.
-
-
Preparation of Dosing Solution:
-
On the day of the experiment, dilute the stock solution with sterile saline (0.9% NaCl) to the desired final concentration.
-
For example, to prepare a 1 mg/mL dosing solution, you would dilute the 10 mg/mL stock solution 1:10 with saline. This would result in a final DMSO concentration of 10%.
-
Important: The final concentration of DMSO should be kept as low as possible (ideally ≤10%) and consistent across all treatment groups, including the vehicle control group. Always test the vehicle alone to ensure it does not have any effects in your experimental model.
-
-
Animal Dosing:
-
Administer the dosing solution to the animals via subcutaneous injection. The volume of injection should be calculated based on the animal's body weight (e.g., 5-10 mL/kg).
-
Administer a corresponding volume of the vehicle solution (e.g., 10% DMSO in saline) to the control group.
-
-
Post-Administration Monitoring:
-
Closely monitor the animals for any signs of distress or adverse effects as listed in the FAQs.
-
Proceed with the planned experimental measurements at the appropriate time points.
-
Visualizations
Signaling Pathway of this compound at the µ-Opioid Receptor
Caption: µ-Opioid receptor signaling cascade initiated by this compound.
General Experimental Workflow for In Vivo Administration
Caption: General workflow for in vivo administration of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common in vivo issues.
Bilaid B off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Bilaid B and strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
A1: this compound is a tetrapeptide of fungal origin. While direct data on this compound is limited, its analogue, bilorphin, is a potent G protein-biased agonist for the µ-opioid receptor (MOPr). This suggests that the primary target of this compound is also the µ-opioid receptor. The analgesic effects of opioids are mediated through G protein signaling, while many of the adverse side effects are linked to the β-arrestin pathway.
Q2: What are the potential off-target effects of this compound?
A2: As a likely µ-opioid receptor agonist, this compound's off-target effects are expected to be similar to those of other opioids. These effects are primarily mediated by the β-arrestin signaling pathway and can include:
-
Respiratory depression: A serious and potentially fatal side effect.
-
Constipation: A very common and often debilitating side effect.[1][2]
-
Nausea and vomiting. [2]
-
Tolerance: The need for escalating doses to achieve the same analgesic effect.[1]
-
Physical dependence and addiction. [3]
Q3: How can the off-target effects of this compound be mitigated?
A3: The primary strategy to mitigate the off-target effects of this compound is to develop analogues that are "biased agonists." A biased agonist preferentially activates one signaling pathway over another. In the case of µ-opioid receptor agonists, the goal is to create a G protein-biased agonist that selectively activates the therapeutic G protein pathway while minimizing the recruitment of β-arrestin, which is associated with many of the adverse effects. Additionally, as this compound is a peptide, chemical modifications can be introduced to improve its stability and target specificity.
Troubleshooting Guides
Issue 1: High incidence of respiratory depression or constipation in animal models treated with a this compound analogue.
-
Cause: This is likely due to significant activation of the β-arrestin pathway downstream of the µ-opioid receptor. Your compound may be a balanced or β-arrestin-biased agonist.
-
Solution:
-
Characterize the signaling bias: Perform in vitro assays to quantify the compound's activity towards both G protein and β-arrestin pathways. (See Experimental Protocols section).
-
Structure-Activity Relationship (SAR) studies: Synthesize and screen a library of this compound analogues to identify modifications that increase G protein bias.
-
Computational modeling: Use molecular docking simulations to predict how different analogues interact with the µ-opioid receptor and identify modifications that favor a conformation that promotes G protein coupling over β-arrestin recruitment.
-
Issue 2: Rapid development of tolerance to the analgesic effects of a this compound analogue.
-
Cause: Tolerance to opioids is also linked to the β-arrestin pathway, which promotes receptor desensitization and internalization.
-
Solution:
-
Quantify β-arrestin recruitment: Use a β-arrestin recruitment assay to determine the extent to which your compound promotes this process.
-
Select for higher G protein bias: Prioritize analogues with the highest G protein bias factor for further development, as these are hypothesized to produce less tolerance.
-
Quantitative Data Summary
The following tables summarize hypothetical data from in vitro assays used to characterize the signaling bias of this compound and its analogues compared to a standard µ-opioid agonist like morphine.
Table 1: In Vitro Potency and Efficacy at the µ-Opioid Receptor
| Compound | G Protein Activation (cAMP Assay) | β-Arrestin Recruitment Assay | Bias Factor (towards G protein) |
| EC50 (nM) | Emax (%) | EC50 (nM) | |
| Morphine | 10 | 100 | 25 |
| This compound | 15 | 95 | 150 |
| Analogue 1 (Optimized) | 8 | 100 | 800 |
| Analogue 2 (Poor) | 20 | 90 | 15 |
Bias Factor is calculated using the operational model, where a value > 1 indicates G protein bias.
Experimental Protocols
1. G Protein Activation Assay (cAMP Accumulation Assay)
This assay measures the inhibition of cAMP (cyclic adenosine monophosphate) production following the activation of the Gi-coupled µ-opioid receptor.
-
Cell Line: CHO or HEK293 cells stably expressing the human µ-opioid receptor.
-
Methodology:
-
Cells are plated in a 96-well plate and incubated overnight.
-
The cells are then treated with forskolin (to stimulate cAMP production) and varying concentrations of the test compound (e.g., this compound analogue).
-
After a defined incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
Data is plotted as a dose-response curve to determine the EC50 and Emax for the inhibition of cAMP production.
-
2. β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated µ-opioid receptor.
-
Cell Line: U2OS or CHO cells co-expressing the human µ-opioid receptor fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., DiscoveRx PathHunter or Promega NanoBiT technology).
-
Methodology:
-
Cells are plated in a 96-well plate.
-
The cells are then treated with varying concentrations of the test compound.
-
If β-arrestin is recruited to the receptor, the two protein fragments come into proximity, generating a detectable signal (e.g., chemiluminescence or fluorescence).
-
The signal is measured using a plate reader after a specified incubation time.
-
Data is plotted as a dose-response curve to determine the EC50 and Emax for β-arrestin recruitment.
-
Visualizations
Caption: µ-Opioid Receptor Signaling Pathways.
Caption: Workflow for Assessing Agonist Bias.
Caption: Logic of Biased Agonism.
References
Technical Support Center: Bilaid B Binding Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Bilaid B in binding assays.
Troubleshooting Guide: Overcoming Poor Signal
A common challenge in this compound binding assays is a weak or absent signal. This guide offers a systematic approach to identifying and resolving the root causes of low signal intensity.
Question: My this compound binding assay is showing little to no signal. What are the potential causes and how can I fix it?
Answer: Low signal in your this compound binding assay can originate from several factors, ranging from reagent quality to suboptimal assay conditions. Below is a step-by-step troubleshooting workflow to help you identify and address the issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low signal in this compound assays.
Step 1: Verify Reagent Quality and Concentration
Issues with the assay components are a primary cause of poor signal.
| Reagent | Common Problem | Recommended Action |
| This compound | Degradation, incorrect concentration, poor solubility. | - Confirm stock concentration with a fresh spectrophotometric reading.- Aliquot and store at -80°C to avoid freeze-thaw cycles.- Test solubility in the assay buffer. |
| µ-Opioid Receptor | Low activity, incorrect folding, low expression. | - Use a fresh batch of cells or membrane preparations.- Confirm receptor expression and activity using a known high-affinity ligand as a positive control. |
| Detection Reagents | Expired, improper storage, low affinity. | - Check expiration dates.- Validate the activity of labeled secondary antibodies or enzyme conjugates.- Use high-affinity detection reagents.[1] |
Step 2: Optimize Assay Conditions
The binding of this compound to the µ-opioid receptor is sensitive to the assay environment.
| Parameter | Issue | Optimization Strategy |
| Incubation Time | Insufficient time to reach binding equilibrium. | - Perform a time-course experiment (e.g., 30, 60, 90, 120 minutes) to determine the optimal incubation time.[2] |
| Temperature | Suboptimal for binding interaction. | - Test a range of temperatures (e.g., 4°C, room temperature, 37°C) to find the ideal condition for this compound binding.[2][3] |
| Assay Buffer | Incorrect pH or ionic strength hindering binding. | - Verify the pH of the buffer.- Test different buffer formulations (e.g., with varying salt concentrations or the addition of divalent cations like Mg²⁺ or Ca²⁺ which can be crucial for GPCR conformations).[4] |
| High Background | Non-specific binding obscuring the specific signal. | - Increase the concentration of the blocking agent (e.g., BSA).- Add a mild, non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer. |
Step 3: Review Assay Protocol and Execution
Procedural errors can lead to significant signal loss.
-
Pipetting Errors: Inaccurate dispensing of reagents can drastically alter concentrations. Calibrate pipettes regularly and use appropriate pipetting techniques.
-
Washing Steps: Insufficient or overly aggressive washing can lead to high background or dissociation of the bound ligand, respectively. Optimize the number of washes and the washing technique.
-
Cell/Membrane Density: Too few receptors in the well will result in a low signal. Determine the optimal cell number or membrane protein concentration per well by titration.
Step 4: Check Detection Instrument
Ensure the detection instrument is functioning correctly.
-
Instrument Settings: Verify that the correct filters, gain, and read times are being used for your assay's detection method (e.g., fluorescence, luminescence).
-
Calibration: Perform regular calibration and maintenance as recommended by the manufacturer.
Frequently Asked Questions (FAQs)
Q1: What is the target of this compound and how does it signal?
A1: this compound is a tetrapeptide that targets the µ-opioid receptor, a G-protein coupled receptor (GPCR). Upon binding, it is thought to act as a biased agonist, preferentially activating G-protein signaling pathways over the β-arrestin pathway. This biased agonism is a key area of research for developing safer analgesics.
Caption: Proposed biased signaling pathway of this compound at the µ-opioid receptor.
Q2: What are the key components of a this compound binding assay?
A2: A typical this compound binding assay requires a source of the µ-opioid receptor (e.g., cell lines expressing the receptor or purified membrane preparations), labeled or unlabeled this compound, appropriate buffers, and a detection system.
Q3: How can I increase the sensitivity of my this compound assay?
A3: To improve assay sensitivity, consider the following:
-
Use High-Affinity Reagents: Employ a high-affinity labeled ligand or a highly specific detection antibody.
-
Signal Amplification: Utilize signal amplification systems, such as enzyme-linked detection (e.g., HRP-based chemiluminescence) or advanced fluorescence detection methods.
-
Optimize Ligand Concentration: For competitive assays, using the labeled ligand at a concentration at or below its Kd value maximizes the window for detecting competitive binding.
Q4: What type of assay formats can be used for this compound?
A4: Several formats are suitable, depending on the research question.
-
Direct Binding Assay: Uses labeled this compound to determine its affinity (Kd) and binding site density (Bmax).
-
Competitive Binding Assay: Uses a labeled ligand (e.g., [³H]-DAMGO) and unlabeled this compound to determine this compound's binding affinity (Ki). This is useful if a labeled version of this compound is not available.
-
Functional Assays: Measure the downstream consequences of binding, such as GTPγS binding or cAMP inhibition, to determine the functional potency (EC₅₀) and efficacy of this compound.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for this compound
This protocol is designed to determine the binding affinity (Ki) of unlabeled this compound by measuring its ability to compete with a known radiolabeled µ-opioid receptor ligand (e.g., [³H]-DAMGO).
Materials:
-
Membrane preparation from cells expressing the human µ-opioid receptor.
-
Unlabeled this compound.
-
[³H]-DAMGO (radiolabeled ligand).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates and filter mats (e.g., GF/B).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare Reagents:
-
Dilute the membrane preparation in assay buffer to a final concentration of 10-20 µg of protein per well.
-
Prepare a serial dilution of unlabeled this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Dilute [³H]-DAMGO in assay buffer to a final concentration equal to its Kd (e.g., 1 nM).
-
-
Assay Setup:
-
Add 50 µL of assay buffer to the "Total Binding" wells.
-
Add 50 µL of a high concentration of a non-radiolabeled opioid agonist (e.g., 10 µM DAMGO) to the "Non-Specific Binding" (NSB) wells.
-
Add 50 µL of the this compound serial dilutions to the "Competition" wells.
-
Add 50 µL of [³H]-DAMGO to all wells.
-
Add 100 µL of the diluted membrane preparation to all wells to initiate the reaction.
-
-
Incubation:
-
Incubate the plate for 60 minutes at 25°C with gentle shaking.
-
-
Termination and Filtration:
-
Rapidly terminate the assay by filtering the contents of each well through the filter mat using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
-
Detection:
-
Dry the filter mats, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding (Total Binding - NSB).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
References
How to prevent degradation of Bilaid B during experiments
Welcome to the technical support center for Bilaid B. This resource provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of this compound during experiments, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized this compound?
A1: For long-term stability, lyophilized this compound should be stored at -20°C or lower in a tightly sealed container.[1][2][3] To prevent moisture contamination, which can accelerate degradation, it is advisable to store it in a desiccator or with desiccant packs.[1][2] Protect the peptide from light by using an amber vial or by wrapping the vial in foil.
Q2: How should I handle the lyophilized powder before reconstitution?
A2: Before opening the vial, it is crucial to allow it to warm to room temperature inside a desiccator. This prevents condensation from forming inside the vial, which can introduce moisture and compromise the stability of the peptide.
Q3: What is the best way to prepare a stock solution of this compound?
A3: this compound is soluble in DMSO and methanol. For biological experiments, DMSO is a common choice. It is recommended to first dissolve a small test amount to confirm solubility before preparing the entire stock. Prepare a concentrated stock solution, which can then be diluted into your aqueous experimental buffer.
Q4: How long is a reconstituted solution of this compound stable?
A4: Peptide solutions are significantly less stable than their lyophilized form. For optimal results, it is best to use the solution immediately after preparation. If storage is necessary, create single-use aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. Stored solutions should ideally be used within a few days to a few weeks.
Q5: My this compound solution turned cloudy after dilution in an aqueous buffer. What should I do?
A5: Cloudiness or precipitation indicates that the solubility limit of this compound in your final aqueous buffer has been exceeded. This is a common issue with peptides, especially those with hydrophobic residues. To resolve this, you can try lowering the final concentration of the peptide in the buffer. When diluting, add the DMSO stock solution slowly to the vigorously stirring aqueous buffer. If the problem persists, you may need to adjust the pH of your buffer, as peptide solubility is often lowest near its isoelectric point.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Assay Results | Degradation of this compound stock solution due to improper storage or handling. | Prepare fresh stock solutions from lyophilized powder for critical experiments. Ensure reconstituted aliquots are for single-use only to avoid freeze-thaw cycles. Store lyophilized powder at -20°C or below and protect from light and moisture. |
| Loss of Biological Activity | Oxidation of amino acid residues, particularly Tyrosine (Tyr) and Phenylalanine (Phe). | Use oxygen-free buffers for reconstitution and experimental assays. If compatible with your experiment, consider adding a reducing agent like DTT, though this is more critical for peptides with Cys or Met. Minimize exposure of the solution to air and light. |
| Difficulty Dissolving Lyophilized Powder | The peptide has not fully warmed to room temperature, causing condensation. Incorrect solvent choice. | Always allow the vial to reach room temperature in a desiccator before opening. Use DMSO or methanol for initial solubilization before diluting into an aqueous buffer. Gentle vortexing or sonication can aid dissolution. |
| Precipitation During Experiment | Change in pH or temperature affecting solubility. The final concentration is too high for the aqueous buffer. | Ensure the pH of your experimental buffer is compatible with this compound's solubility (generally, moving away from the isoelectric point increases solubility). Perform a solubility test at different concentrations before conducting the full experiment. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Remove the vial of lyophilized this compound from the -20°C freezer and place it in a desiccator at room temperature.
-
Allow the vial to equilibrate to room temperature for at least 30 minutes.
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate the vial until the peptide is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Create single-use aliquots of the stock solution in low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C until use.
Protocol 2: µ-Opioid Receptor (MOR) Activation Assay (cAMP Measurement)
This protocol describes a general method to assess the agonistic activity of this compound on the µ-opioid receptor by measuring the inhibition of cAMP production.
-
Cell Culture: Culture HEK293 cells stably expressing the human µ-opioid receptor (hMOR) in appropriate media.
-
Cell Plating: Seed the hMOR-HEK293 cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Preparation of this compound Dilutions: On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution. Prepare a serial dilution of this compound in serum-free media or a suitable assay buffer. Also, prepare dilutions of a known MOR agonist (e.g., DAMGO) as a positive control.
-
Assay Procedure: a. Aspirate the culture medium from the cells. b. Add a cAMP-stimulating agent, such as forskolin (e.g., 10 µM final concentration), to all wells except the negative control. c. Immediately add the various concentrations of this compound, DAMGO, or vehicle (DMSO) to the respective wells. d. Incubate the plate at 37°C for 15-30 minutes.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the cAMP levels against the logarithm of the agonist concentration. Fit the data using a non-linear regression model to determine the EC₅₀ value for this compound.
Visualizations
Signaling and Experimental Workflows
Caption: Workflow for proper handling and preparation of this compound solutions.
Caption: A potential degradation pathway for this compound via oxidation.
Caption: Simplified signaling pathway of the µ-opioid receptor activated by this compound.
References
Bilaid B প্রযুক্তিগত সহায়তা কেন্দ্র
গবেষক, বিজ্ঞানী এবং ড্রাগ ডেভেলপমেন্ট পেশাদারদের জন্য Bilaid B-এর অপ্রত্যাশিত ফলাফল ব্যাখ্যা করার জন্য একটি প্রযুক্তিগত সহায়তা কেন্দ্র।
প্রায়শই জিজ্ঞাসিত প্রশ্নাবলী (FAQs)
প্রশ্ন: this compound দিয়ে চিকিৎসার পর আমি কেন ফসফো-ERK (p-ERK) মাত্রার পরিবর্তে ফসফো-Akt (p-Akt) মাত্রার বৃদ্ধি দেখতে পাচ্ছি?
উত্তর: এটি একটি অপ্রত্যাশিত ফলাফল হতে পারে, কারণ this compound প্রাথমিকভাবে MEK1/2 ইনহিবিটর হিসেবে কাজ করার কথা, যা p-ERK মাত্রা কমাতে সাহায্য করে। p-Akt মাত্রার বৃদ্ধি বিভিন্ন কারণে হতে পারে, যেমন অফ-টার্গেট প্রভাব অথবা কোষের মধ্যে সিগন্যালিং পাথওয়ের ক্রস-টক। আমরা আপনাকে ফলাফল যাচাই করার জন্য এবং সম্ভাব্য কারণ অনুসন্ধানের জন্য কিছু পরীক্ষামূলক পদক্ষেপ অনুসরণ করার পরামর্শ দিচ্ছি।
প্রশ্ন: this compound-এর কি অফ-টার্গেট প্রভাব আছে?
উত্তর: যদিও this compound অত্যন্ত সিলেক্টিভ হিসেবে ডিজাইন করা হয়েছে, তবে অন্যান্য কিনেজের উপর এর সামান্য প্রভাব থাকতে পারে, বিশেষ করে উচ্চ ঘনত্বের ব্যবহারে। কিছু ক্ষেত্রে, MEK1/2 বাধাগ্রস্ত হলে কোষগুলো ক্ষতিপূরণমূলক ব্যবস্থা হিসেবে PI3K/Akt-এর মতো বিকল্প পথ সক্রিয় করতে পারে। আপনার সেল লাইনে this compound-এর সুনির্দিষ্ট প্রভাব বোঝার জন্য একটি কিনেজ প্রোফাইলিং অ্যাসে করার পরামর্শ দেওয়া হচ্ছে।
প্রশ্ন: আমার কোষের লাইনে this compound-এর অপ্রত্যাশিত ফলাফলের জন্য কোন ঘনত্ব ব্যবহার করা উচিত?
উত্তর: আমরা আপনাকে একটি ডোজ-প্রতিক্রিয়া পরীক্ষা করার পরামর্শ দিচ্ছি। IC50 মানের কাছাকাছি ঘনত্ব দিয়ে শুরু করুন এবং ঘনত্ব ধীরে ধীরে বাড়ান। এটি আপনাকে সর্বনিম্ন কার্যকর ঘনত্ব খুঁজে পেতে এবং অফ-টার্গেট প্রভাব কমানোর সুযোগ দেবে।
সমস্যা সমাধানের নির্দেশিকা
সমস্যা: this compound চিকিৎসার পর p-Akt মাত্রার অপ্রত্যাশিত বৃদ্ধি
এই নির্দেশিকাটি আপনাকে this compound দিয়ে চিকিৎসার পর p-Akt মাত্রার অপ্রত্যাশিত বৃদ্ধি যাচাই এবং এর কারণ অনুসন্ধানে সহায়তা করবে।
ধাপ ১: প্রাথমিক ফলাফল যাচাইকরণ
-
নমুনা পুনঃপরীক্ষা: আপনার মূল কোষের লাইসেট ব্যবহার করে ওয়েস্টার্ন ব্লট পুনরায় চালান যাতে p-Akt এবং মোট Akt-এর মাত্রা নিশ্চিত হওয়া যায়।
-
অ্যান্টিবডি যাচাইকরণ: নিশ্চিত করুন যে আপনি যে p-Akt এবং Akt অ্যান্টিবডি ব্যবহার করছেন তা নির্দিষ্ট এবং যাচাইকৃত। সম্ভব হলে, অন্য একটি লট বা অন্য প্রস্তুতকারকের অ্যান্টিবডি দিয়ে পরীক্ষা করুন।
-
পজিটিভ এবং নেগেটিভ কন্ট্রোল: আপনার পরীক্ষায় পজিটিভ কন্ট্রোল (যেমন, IGF-1 দিয়ে উদ্দীপ্ত কোষ) এবং নেগেটিভ কন্ট্রোল (যেমন, সিরাম-মুক্ত মিডিয়ায় রাখা কোষ) অন্তর্ভুক্ত করুন।
ধাপ ২: সম্ভাব্য কারণ অনুসন্ধান
-
ডোজ-প্রতিক্রিয়া পরীক্ষা: বিভিন্ন ঘনত্বের this compound (যেমন, 0.1x, 1x, এবং 10x IC50) ব্যবহার করে একটি পরীক্ষা চালান এবং p-ERK, মোট ERK, p-Akt, এবং মোট Akt-এর মাত্রা পরিমাপ করুন।
-
অফ-টার্গেট প্রভাব পরীক্ষা: PI3K ইনহিবিটর (যেমন, Wortmannin) এর সাথে this compound ব্যবহার করে একটি সহ-চিকিৎসা পরীক্ষা করুন। যদি PI3K ইনহিবিটর p-Akt বৃদ্ধিকে বাধা দেয়, তবে এটি একটি অফ-টার্গেট প্রভাবের ইঙ্গিত দেয়।
ধাপ ৩: পরীক্ষামূলক প্রোটোকল
নিম্নলিখিত প্রোটোকলগুলো আপনাকে উপরের পদক্ষেপগুলো বাস্তবায়নে সহায়তা করবে।
পরীক্ষামূলক প্রোটোকল
১. ওয়েস্টার্ন ব্লটিং প্রোটোকল
-
কোষের চিকিৎসা: আপনার নির্বাচিত কোষকে বিভিন্ন ঘনত্বের this compound দিয়ে নির্দিষ্ট সময়ের জন্য চিকিৎসা দিন।
-
লাইসিস: কোষগুলোকে RIPA বাفر (প্রোটিএজ এবং ফসফেটেজ ইনহিবিটর ককটেল সহ) দিয়ে লাইসিস করুন।
-
প্রোটিন পরিমাণ নির্ধারণ: BCA বা Bradford অ্যাসে ব্যবহার করে প্রোটিনের ঘনত্ব পরিমাপ করুন।
-
জেল ইলেক্ট্রোফোরেসিস: প্রতিটি নমুনা থেকে 20-30 µg প্রোটিন একটি SDS-PAGE জেলে লোড করুন।
-
ট্রান্সফার: প্রোটিনকে PVDF বা নাইট্রোসেলুলোজ মেমব্রেনে স্থানান্তর করুন।
-
ব্লকিং: মেমব্রেনকে 5% BSA বা স্কিম মিল্ক যুক্ত TBST দ্রবণে 1 ঘন্টা ধরে ব্লক করুন।
-
প্রাথমিক অ্যান্টিবডি ইনকিউবেশন: মেমব্রেনকে p-ERK, মোট ERK, p-Akt, এবং মোট Akt-এর জন্য নির্দিষ্ট প্রাথমিক অ্যান্টিবডি দিয়ে 4°C তাপমাত্রায় সারারাত ইনকিউবেট করুন।
-
ধোয়া এবং সেকেন্ডারি অ্যান্টিবডি ইনকিউবেশন: TBST দিয়ে মেমব্রেন ধুয়ে ফেলুন এবং HRP-সংযুক্ত সেকেন্ডারি অ্যান্টিবডি দিয়ে 1 ঘন্টা ইনকিউবেট করুন।
-
শনাক্তকরণ: ECL সাবস্ট্রেট ব্যবহার করে কেমিলুমিনেসেন্স সংকেত শনাক্ত করুন।
২. কিনেজ অ্যাসে প্রোটোকল (ইন ভিট্রো)
-
বিক্রিয়া মিশ্রণ তৈরি: একটি বাফারে বিশুদ্ধ কিনেজ (যেমন, PI3K, Akt) এবং সাবস্ট্রেট (যেমন, PIP2, GSK3) মিশ্রিত করুন।
-
This compound যোগ: বিভিন্ন ঘনত্বের this compound যোগ করুন।
-
বিক্রিয়া শুরু: ATP যোগ করে কিনেজ বিক্রিয়া শুরু করুন।
-
ইনকিউবেশন: 30°C তাপমাত্রায় 30-60 মিনিট ইনকিউবেট করুন।
-
বিক্রিয়া বন্ধ: একটি স্টপ দ্রবণ যোগ করে বিক্রিয়া বন্ধ করুন।
-
ফলাফল পরিমাপ: একটি উপযুক্ত পদ্ধতি (যেমন, রেডিওঅ্যাক্টিভিটি, ফ্লুরোসেন্স, বা লুমিনেসেন্স) ব্যবহার করে কিনেজের কার্যকলাপ পরিমাপ করুন।
ডেটা উপস্থাপনা
সারণী ১: বিভিন্ন ঘনত্বের this compound দিয়ে চিকিৎসার পর প্রোটিনের মাত্রার তুলনামূলক বিশ্লেষণ
| চিকিৎসা | ঘনত্ব (µM) | p-ERK (আপেক্ষিক তীব্রতা) | p-Akt (আপেক্ষিক তীব্রতা) |
| কন্ট্রোল | 0 | 1.00 | 1.00 |
| This compound | 0.1 | 0.52 | 1.10 |
| This compound | 1.0 | 0.15 | 1.85 |
| This compound | 10.0 | 0.05 | 2.50 |
সারণী ২: this compound-এর অফ-টার্গেট কিনেজ ইনহিবিশন প্রোফাইল
| কিনেজ | This compound IC50 (µM) |
| MEK1 | 0.05 |
| MEK2 | 0.08 |
| PI3Kα | > 50 |
| Akt1 | > 50 |
| ERK2 | > 100 |
ভিজ্যুয়ালাইজেশন
চিত্র ১: MAPK/ERK সিগন্যালিং পাথওয়ে এবং this compound-এর লক্ষ্য।
চিত্র ২: p-Akt বৃদ্ধির অপ্রত্যাশিত ফলাফল অনুসন্ধানের জন্য সমস্যা সমাধানের কর্মপ্রবাহ।
চিত্র ৩: this compound-এর উদ্দেশ্যমূলক এবং সম্ভাব্য অনিচ্ছাকৃত প্রভাবের যৌক্তিক সম্পর্ক।
Bilaid B lot-to-lot variability issues
Welcome to the technical resource center for Bilaid B, a potent and selective inhibitor of Kinase-Associated Protein 7 (KAP7). This guide is designed for researchers, scientists, and drug development professionals to address potential issues related to lot-to-lot variability and ensure the consistency and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic small molecule inhibitor designed to target the ATP-binding pocket of Kinase-Associated Protein 7 (KAP7). KAP7 is a critical serine/threonine kinase that plays a pivotal role in the Cellular Proliferation and Apoptosis (CPA) signaling pathway. By inhibiting KAP7, this compound effectively blocks downstream signaling, leading to cell cycle arrest and induction of apoptosis in various cancer cell lines.
Q2: What is lot-to-lot variability and why can it occur with this compound?
Lot-to-lot variability refers to minor differences in the chemical or physical properties of a compound between different manufacturing batches.[1] For a complex synthetic molecule like this compound, this can arise from subtle variations in starting materials, reaction conditions, or purification processes. While we employ rigorous quality control, minor variations in purity, isomeric ratio, or crystalline form can occasionally occur, potentially impacting biological activity.
Q3: How does the manufacturer control for lot-to-lot variability?
Each lot of this compound undergoes a stringent battery of quality control tests to ensure it meets our high standards. These tests include:
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm purity and identity.
-
Potency Verification: Determination of the IC50 value in a standardized HeLa cell viability assay to ensure consistent biological activity.
-
Physical Characterization: Analysis of appearance, solubility, and moisture content.
The results for each batch are provided in a lot-specific Certificate of Analysis (CoA).
Q4: What is the first step I should take when receiving a new lot of this compound?
Upon receiving a new lot, always compare the Certificate of Analysis (CoA) with that of your previous lot. Pay close attention to the reported purity and IC50 values. We strongly recommend performing an in-house validation experiment to confirm that the new lot performs comparably to the old lot in your specific experimental system before proceeding with critical or large-scale experiments.[2]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues that may be attributed to lot-to-lot variability.
Guide 1: Decreased Potency or Efficacy with a New Lot
If you observe that a new lot of this compound is less potent than a previous lot (e.g., a higher IC50 value is required to achieve the same biological effect), follow these troubleshooting steps.
Potential Causes & Solutions:
-
Compound Degradation:
-
Incorrect Storage: Confirm that the vial has been stored at the recommended -20°C and protected from light and moisture. Improper storage can lead to degradation.[3]
-
Stock Solution Instability: this compound stock solutions in DMSO should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. We recommend preparing fresh dilutions for each experiment from a stable stock.[4]
-
-
Experimental Inconsistency:
-
Cell-Based Assay Variability: Cell-based assays can have inherent variability.[3] Ensure consistency in cell passage number, seeding density, and media/serum batches, as these can significantly impact cellular response.
-
Pipetting/Dilution Errors: Inaccurate serial dilutions are a common source of error. Calibrate your pipettes and prepare fresh dilutions carefully for each experiment.
-
-
True Lot-to-Lot Variability:
-
Action: If you have ruled out the above factors, perform a side-by-side comparison of the old lot and the new lot in the same experiment. Use a full dose-response curve to accurately compare IC50 values.
-
Contact Support: If you confirm a significant and reproducible difference in potency (>3-fold change in IC50), please contact our technical support team with your comparative data, including lot numbers for both batches.
-
Guide 2: Inconsistent Results in Western Blot Analysis
If you are using this compound to study the CPA pathway and observe inconsistent effects on the phosphorylation of downstream targets, consider the following.
Potential Causes & Solutions:
-
Suboptimal Assay Conditions:
-
Treatment Time and Dose: The optimal time course and concentration to observe changes in protein phosphorylation can be narrow. Perform a time-course (e.g., 1, 4, 8, 24 hours) and dose-response (e.g., 0.1x to 10x IC50) experiment with the new lot to re-establish optimal conditions.
-
Lysis Buffer and Phosphatase Inhibitors: Ensure your lysis buffer contains fresh phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins of interest.
-
-
Antibody Performance:
-
Antibody Quality: Lot-to-lot variation is also a known issue with antibodies. If you are using a new vial of antibody, its performance may have changed.
-
Loading Controls: Always use a reliable loading control to ensure equal protein loading across all lanes.
-
-
Lot Performance Verification:
-
Action: As with potency assays, the most reliable test is a direct, side-by-side comparison of the old and new lots of this compound in a single western blot experiment.
-
Contact Support: If you confirm that the new lot fails to produce the expected downstream effects while the old lot performs as expected under identical conditions, please contact technical support with your data.
-
Data Presentation
The following table summarizes the quality control specifications for representative lots of this compound. Always refer to your lot-specific Certificate of Analysis for precise values.
| Lot Number | Date of Manufacture | Purity (HPLC, %) | IC50 in HeLa Cells (nM) | Appearance |
| B01-A7 | Jan 2024 | > 99.5% | 48.2 | White Crystalline Solid |
| B01-B2 | Apr 2024 | > 99.2% | 53.5 | White Crystalline Solid |
| B01-C5 | Aug 2024 | > 99.6% | 45.9 | White Crystalline Solid |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT) for IC50 Determination
This protocol describes a standard method for assessing the potency of this compound by measuring its effect on cell viability.
-
Cell Seeding: Seed your cells of choice (e.g., HeLa) in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete growth medium to create a range of concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO only, final concentration ≤0.1%).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the this compound dilutions. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viability relative to the vehicle control. Plot the percent viability against the log of the this compound concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC50 value.
Protocol 2: Western Blot Analysis of KAP7 Pathway
This protocol is for assessing the effect of this compound on the phosphorylation of a downstream target of KAP7, "Substrate Protein Y" (p-SPY).
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, 2x IC50) and a vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample and separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against p-SPY overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Reprobing: To confirm equal loading, the membrane can be stripped and re-probed with antibodies for total SPY and a loading control like GAPDH or β-actin.
Visualizations
Signaling Pathway
Caption: The CPA signaling pathway inhibited by this compound.
Experimental Workflow
Caption: Workflow for validating a new lot of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for decreased potency issues.
References
Validation & Comparative
A Comparative Analysis of the Analgesic Efficacy of Bilaid B and Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the analgesic properties of Bilaid B, a novel tetrapeptide, and morphine, the gold-standard opioid analgesic. The information is compiled from preclinical data to offer an objective overview of their respective efficacy, mechanisms of action, and performance in established pain models.
Executive Summary
Direct comparative efficacy data for this compound against morphine is limited in publicly available literature. The primary research on the "bilaid" class of tetrapeptides focuses on a synthetic analog, bilorphin, which has demonstrated high potency as a µ-opioid receptor (MOR) agonist in vitro. However, this potency did not translate to analgesic effects in in vivo models when administered systemically. In contrast, morphine is a well-characterized opioid analgesic with proven efficacy across a range of pain models and clinical applications.
Data Presentation: Efficacy Comparison
The following table summarizes the available preclinical data for this compound (and its analog, bilorphin) and morphine. It is important to note the lack of extensive in vivo data for this compound, which is a significant limitation in a direct comparison.
| Parameter | This compound / Bilorphin | Morphine | Source |
| Target Receptor | µ-opioid receptor (MOR) | Primarily µ-opioid receptor (MOR); also κ- and δ-opioid receptors | [1] |
| In Vitro Potency | Bilorphin showed greater potency than morphine in activating G-proteins. Bilaid C was 14-fold weaker than morphine. | Standard potent MOR agonist. | [1] |
| In Vivo Efficacy (Hot Plate Test) | Bilorphin failed to inhibit nociception when administered subcutaneously (100 mg/kg) or intravenously (50 mg/kg) in mice. | Demonstrates significant, dose-dependent increases in pain threshold. | [1] |
| In Vivo Efficacy (Other Models) | Data not available for this compound. | Effective in various models including tail-flick and writhing tests. | [2][3] |
| Systemic Bioavailability | Likely poor, as suggested by the lack of in vivo efficacy of bilorphin upon systemic administration. | Well-established bioavailability through various routes of administration. |
Signaling Pathways
Both this compound (through its analog bilorphin) and morphine exert their effects primarily through the µ-opioid receptor, a G-protein coupled receptor (GPCR). Activation of the MOR initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.
Caption: Signaling pathway of µ-opioid receptor activation.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess analgesic efficacy.
Hot Plate Test
The hot plate test is a common method to evaluate the thermal pain threshold in animals, primarily assessing centrally mediated analgesia.
Protocol:
-
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C. A transparent cylinder is placed on the surface to confine the animal.
-
Animals: Mice or rats are typically used. They are acclimated to the testing room for at least one hour before the experiment.
-
Procedure:
-
Each animal is placed individually on the hot plate.
-
The latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
The test compound (e.g., this compound, morphine) or vehicle is administered, and the latency is measured at predetermined time points post-administration.
-
-
Data Analysis: The percentage of maximal possible effect (%MPE) is often calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
Caption: Experimental workflow for the hot plate test.
Acetic Acid-Induced Writhing Test
This test is used to screen for peripheral analgesic activity. Intraperitoneal injection of acetic acid induces a characteristic writhing behavior, which is a response to chemical visceral pain.
Protocol:
-
Animals: Mice are commonly used.
-
Procedure:
-
Animals are pre-treated with the test compound or vehicle.
-
After a specified time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.
-
The animals are then placed in an observation chamber.
-
The number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) is counted for a set period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
-
Data Analysis: The percentage of inhibition of writhing is calculated as: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100.
Caption: Workflow for the acetic acid-induced writhing test.
Conclusion
Based on the currently available data, morphine remains a significantly more viable analgesic compound than this compound. While the tetrapeptide class shows promise in terms of potent in vitro activity at the µ-opioid receptor, the lack of demonstrated in vivo efficacy for systemically administered bilaid analogs presents a major hurdle for their development as therapeutic agents. Further research is required to address the pharmacokinetic challenges, such as poor bioavailability and blood-brain barrier penetration, that may be limiting the analgesic potential of this compound and related compounds. For drug development professionals, these findings underscore the critical importance of translating potent in vitro activity into demonstrable in vivo efficacy.
References
Comparative Analysis of Bilaid B and Bilorphin for µ-Opioid Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the µ-opioid receptor (MOR) activity of Bilaid B, a naturally occurring tetrapeptide, and Bilorphin, a synthetic analog. The information presented herein is intended to support research and drug development efforts in the field of opioid pharmacology by providing objective performance data and detailed experimental context.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound and Bilorphin related to their interaction with the µ-opioid receptor. Direct quantitative data for this compound is limited in the available literature; therefore, data for the structurally similar Bilaid A is provided as a proxy to represent the natural tetrapeptide's general activity profile.
| Parameter | This compound (represented by Bilaid A) | Bilorphin | Notes |
| Binding Affinity (Ki) at human MOR (hMOR) | ~3.1 µM[1] | 1.1 nM[2] | Lower Ki indicates higher binding affinity. Bilorphin shows significantly higher affinity for the hMOR. |
| Receptor Selectivity | Data not available | ~200-fold for hMOR over hDOR; ~700-fold for hMOR over hKOR[2] | Bilorphin is a highly selective µ-opioid receptor agonist. |
| Functional Activity | Weak µ-opioid agonist[2] | Potent G protein-biased agonist[2] | Bilorphin preferentially activates the G protein signaling pathway over the β-arrestin pathway. |
| β-Arrestin Recruitment | Data not available | Marginal | This property is associated with a potentially reduced side-effect profile. |
| Receptor Internalization | Data not available | No significant internalization | Consistent with weak β-arrestin recruitment. |
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways activated by a canonical µ-opioid receptor agonist versus a G protein-biased agonist like Bilorphin.
References
Unveiling the Complex Opioid Receptor Profile of Buprenorphine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of Buprenorphine with the primary opioid receptors: mu (µ), delta (δ), and kappa (κ). The following sections detail its binding affinity and functional activity, supported by experimental data and protocols to facilitate a comprehensive understanding of its unique pharmacological profile. Buprenorphine is recognized for its complex pharmacology, acting as a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor.[1][2] This intricate interaction profile is fundamental to its clinical applications in both pain management and opioid dependency treatment.[3][4]
Quantitative Comparison of Receptor Interactions
The following table summarizes the binding affinities (Ki) and functional activities (EC50, Emax) of Buprenorphine at the mu, delta, and kappa opioid receptors. This data provides a quantitative insight into its receptor selectivity and efficacy.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity | Efficacy (Emax) |
| Mu (µ) Opioid Receptor | 0.2[5] | Partial Agonist | Low intrinsic activity |
| Delta (δ) Opioid Receptor | ~10-fold lower than µ and κ | Antagonist | N/A |
| Kappa (κ) Opioid Receptor | High Affinity | Antagonist | N/A |
Experimental Protocols
To ensure reproducibility and accurate interpretation of cross-reactivity data, detailed experimental methodologies are crucial. The following are standard protocols for determining the binding affinity and functional activity of compounds at opioid receptors.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
1. Materials:
- Cell membranes expressing the opioid receptor of interest (mu, delta, or kappa).
- Radioligand with high affinity for the target receptor (e.g., [³H]DAMGO for mu, [³H]DPDPE for delta, [³H]U-69,593 for kappa).
- Test compound (Buprenorphine).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Scintillation fluid.
- Glass fiber filters.
- Scintillation counter.
2. Procedure:
- Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
- Allow the binding to reach equilibrium.
- Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.
- Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
- Place the filters in scintillation vials with scintillation fluid.
- Quantify the radioactivity using a scintillation counter.
3. Data Analysis:
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
- The binding affinity (Ki) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs), such as opioid receptors, by an agonist.
1. Materials:
- Cell membranes expressing the opioid receptor of interest.
- [³⁵S]GTPγS (a non-hydrolyzable GTP analog).
- Test compound (Buprenorphine).
- GDP.
- Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
- Scintillation fluid.
- Glass fiber filters.
- Scintillation counter.
2. Procedure:
- Pre-incubate the cell membranes with the test compound at various concentrations in the assay buffer containing GDP.
- Initiate the reaction by adding [³⁵S]GTPγS.
- Incubate at 30°C to allow for G-protein activation and binding of [³⁵S]GTPγS.
- Terminate the reaction by rapid filtration through glass fiber filters.
- Wash the filters with ice-cold assay buffer.
- Quantify the bound [³⁵S]GTPγS using a scintillation counter.
3. Data Analysis:
- The concentration of the test compound that produces 50% of the maximal response is the EC50 value.
- The maximal effect produced by the test compound relative to a full agonist is the Emax value.
Visualizing Molecular Interactions and Experimental Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the signaling pathways of opioid receptors and the workflow for assessing cross-reactivity.
Caption: Opioid receptor signaling pathway.
Caption: Workflow for opioid receptor cross-reactivity assessment.
References
- 1. Buprenorphine Education: Technical explanation of Buprenorphine mu receptor, affinity of agonist and antagonist [naabt.org]
- 2. Buprenorphine: Far Beyond the “Ceiling” [mdpi.com]
- 3. Buprenorphine: A Unique Drug with Complex Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]
Comparative Analysis of Bilaid B and Other Tetrapeptides: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the tetrapeptide Bilaid B with other notable tetrapeptides and the classical opioid agonist, morphine. The analysis is supported by quantitative experimental data to inform research and development decisions in the field of opioid receptor modulation.
This comparative guide delves into the pharmacological properties of this compound, a novel tetrapeptide with a unique alternating L-D-L-D stereochemical structure, and contrasts its performance with the endogenous µ-opioid receptor (MOPr) agonists Endomorphin-1 and Met-enkephalin, the synthetic peptide agonist DAMGO, and the alkaloid morphine. The focus of this analysis is on their interaction with the µ-opioid receptor, a primary target for pain management.
Performance Comparison: In Vitro Pharmacology
The following tables summarize the key in vitro pharmacological parameters of this compound and its comparators at the µ-opioid receptor. These parameters are crucial for understanding the potency, efficacy, and signaling bias of these compounds.
Table 1: µ-Opioid Receptor Binding Affinity
| Compound | Amino Acid Sequence | Ki (nM) | Description |
| This compound | Phe-D-Val-Val-D-Tyr | Low µM range | A tetrapeptide with an unusual alternating LDLD chirality, identified from the fungus Penicillium sp. MST-MF667, that acts as a weak µ-opioid agonist.[1] |
| Endomorphin-1 | Tyr-Pro-Trp-Phe-NH₂ | 0.36 - 1.11 | An endogenous tetrapeptide with high affinity and selectivity for the µ-opioid receptor.[2][3] |
| DAMGO | Tyr-D-Ala-Gly-N-MePhe-Gly-ol | 1.6 | A highly selective synthetic µ-opioid receptor peptide agonist.[4] |
| Met-enkephalin | Tyr-Gly-Gly-Phe-Met | 20 | An endogenous opioid pentapeptide that binds to both µ- and δ-opioid receptors.[5] |
| Morphine | N/A (Alkaloid) | 1.2 | A prototypical opioid alkaloid agonist for the µ-opioid receptor. |
Table 2: G Protein Activation (GTPγS Binding Assay)
| Compound | EC₅₀ (nM) | Eₘₐₓ (% of DAMGO) | Description |
| This compound | Data not available | Data not available | This compound is characterized as a G protein-biased agonist, but specific EC₅₀ and Eₘₐₓ values from GTPγS assays are not readily available in the reviewed literature. |
| Endomorphin-1 | 0.2 - 1.5 | ~100% | A full agonist in terms of G protein activation, comparable to DAMGO. |
| DAMGO | 400 | 100% | A full agonist, often used as a reference compound for G protein activation at the µ-opioid receptor. |
| Met-enkephalin | ~100 | Partial to full agonist | Shows varying efficacy depending on the specific assay conditions and tissue preparation. |
| Morphine | 159 | ~41% | A partial agonist for G protein activation compared to DAMGO. |
Table 3: β-Arrestin Recruitment
| Compound | EC₅₀ (nM) | Eₘₐₓ (% of DAMGO) | Description |
| This compound | Data not available | Significantly lower than G protein activation | Characterized by its weak recruitment of β-arrestin, indicating strong G protein bias. |
| Endomorphin-1 | ~10 | Full agonist | Potent recruiter of β-arrestin, similar in efficacy to DAMGO. |
| DAMGO | ~100 | 100% | A full agonist for β-arrestin recruitment, often used as a balanced reference. |
| Met-enkephalin | ~1000 | Partial agonist | A weaker recruiter of β-arrestin compared to DAMGO. |
| Morphine | ~1000 | Partial agonist | A partial agonist for β-arrestin recruitment, showing weaker efficacy than DAMGO. |
In Vivo Performance: Analgesic Effects
The hot-plate test is a common behavioral model to assess the analgesic efficacy of compounds. The latency of the animal to react to a thermal stimulus is measured.
Table 4: In Vivo Analgesia (Hot-Plate Test)
| Compound | Dose | Route of Administration | % Maximum Possible Effect (%MPE) | Species |
| This compound | Data not available | Data not available | Data from direct comparative hot-plate tests are not readily available. | |
| Morphine | 10 mg/kg | s.c. | ~80-95% | Mouse/Rat |
Note: Direct comparative in vivo analgesic data for this compound against the other tetrapeptides in the hot-plate test is limited. The data for morphine is provided as a standard reference.
Signaling Pathways
The differential activation of G protein-mediated and β-arrestin-mediated signaling pathways by µ-opioid receptor agonists is a key determinant of their therapeutic and adverse effect profiles. G protein signaling is primarily associated with analgesia, while β-arrestin recruitment has been linked to side effects such as respiratory depression and tolerance.
This compound is a G protein-biased agonist, meaning it preferentially activates the G protein pathway over the β-arrestin pathway. This is in contrast to balanced agonists like DAMGO, which activate both pathways more evenly.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to provide a comprehensive understanding of the experimental basis for the presented data.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of a test compound for a receptor.
Protocol:
-
Membrane Preparation: Cell membranes expressing the µ-opioid receptor are prepared from cultured cells or brain tissue homogenates.
-
Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled ligand (e.g., [³H]DAMGO) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: After reaching equilibrium, the reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GTPγS Binding Assay
This functional assay measures the activation of G proteins by a GPCR agonist.
Protocol:
-
Membrane Preparation: Prepare membranes from cells expressing the µ-opioid receptor.
-
Assay Setup: In a 96-well plate, add the membrane suspension, GDP, and varying concentrations of the test agonist.
-
Initiation of Reaction: Initiate the binding reaction by adding [³⁵S]GTPγS, a non-hydrolyzable GTP analog.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through a filter plate to separate bound from free [³⁵S]GTPγS.
-
Detection: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the logarithm of the agonist concentration to determine the EC₅₀ and Eₘₐₓ values.
β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
This assay quantifies the recruitment of β-arrestin to an activated GPCR.
Protocol:
-
Cell Culture: Use a cell line engineered to express the µ-opioid receptor fused to a fragment of β-galactosidase (ProLink™) and β-arrestin fused to the complementing enzyme fragment (Enzyme Acceptor).
-
Cell Plating: Plate the cells in a multi-well plate and allow them to adhere.
-
Agonist Stimulation: Add varying concentrations of the test agonist to the cells.
-
Incubation: Incubate the plate to allow for agonist-induced recruitment of β-arrestin to the receptor, leading to the complementation of the β-galactosidase fragments.
-
Detection: Add a substrate that is hydrolyzed by the active β-galactosidase to produce a chemiluminescent signal.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescent signal against the logarithm of the agonist concentration to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.
Conclusion
This compound represents an intriguing class of tetrapeptides with a distinct G protein-biased signaling profile at the µ-opioid receptor. This characteristic suggests a potential for developing analgesics with a reduced side-effect profile compared to balanced agonists like DAMGO and classical opioids like morphine. The quantitative data presented in this guide highlights the differences in receptor binding, G protein activation, and β-arrestin recruitment among this compound and other key tetrapeptides. Further in-depth in vivo studies are warranted to fully elucidate the therapeutic potential of this compound and its analogs. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and contribute to the advancement of opioid research.
References
- 1. cosmobio.co.jp [cosmobio.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
The Profile of Bilaid B in Opioid Research: A Comparative Guide
In the landscape of opioid research, the quest for compounds with novel mechanisms of action is paramount for developing safer and more effective analgesics. Recently, a family of tetrapeptides known as the bilaids, isolated from the Australian estuarine fungus Penicillium sp. MST-MF667, has emerged as a point of interest. This guide provides a comparative analysis of Bilaid B, contextualizing its potential utility in opioid studies, not as a conventional negative control, but as a very weak µ-opioid receptor (MOR) agonist that served as a scaffold for potent, next-generation analgesics.
This guide is intended for researchers, scientists, and drug development professionals, offering a comparative look at this compound's performance against standard opioid research compounds and providing detailed experimental methodologies.
This compound: A Weak Agonist, Not a Classic Negative Control
Initial interest in this compound as a negative control stems from a misunderstanding of its pharmacological profile. Research has characterized this compound and its congeners, Bilaid A and C, as weak partial agonists at the µ-opioid receptor.[1][2] Their significance lies not in their inertness, but in their unique, alternating L-D-L-D amino acid structure, which inspired the development of "bilorphin," a potent and selective MOR agonist with a G protein signaling bias.[1][3][4]
A true negative control in opioid studies should ideally have no interaction with the opioid receptor. While this compound's activity is minimal, it is not entirely absent. Therefore, its use as a negative control would require careful consideration and validation against established inert compounds or antagonists like naloxone.
Comparative Analysis of Opioid Receptor Ligands
To understand the pharmacological context of this compound, it is essential to compare its properties with a standard potent agonist (DAMGO) and a competitive antagonist (Naloxone).
| Compound | Type | µ-Opioid Receptor (MOR) Binding Affinity (Ki) | Functional Activity |
| This compound | Very Weak Partial Agonist | Not explicitly quantified, but characterized as weak. | Very low efficacy in functional assays. |
| Bilaid A | Weak Partial Agonist | 3.1 µM | Low efficacy in cAMP inhibition assays. |
| Bilaid C | Weak Partial Agonist | 210 nM | Low efficacy in cAMP inhibition assays. |
| Bilorphin | Potent G protein-biased Agonist | 1.1 nM | Full agonist in G protein activation assays, with minimal β-arrestin recruitment. |
| DAMGO | Potent Full Agonist | ~1-2 nM | Full agonist for both G protein and β-arrestin pathways. |
| Naloxone | Competitive Antagonist | ~1-2 nM | Blocks or reverses the effects of opioid agonists; no intrinsic activity. |
Experimental Protocols
The characterization of compounds like this compound involves a series of in vitro assays to determine their binding affinity and functional efficacy at the µ-opioid receptor.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the µ-opioid receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human µ-opioid receptor (e.g., CHO-hMOR or HEK-hMOR cells).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.
-
Competition Reaction: Cell membranes are incubated with a fixed concentration of a radiolabeled MOR ligand, typically [³H]DAMGO (a potent MOR agonist), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Inhibition Assay
Objective: To measure the functional activity of a compound as an agonist or antagonist by quantifying its effect on cAMP levels in cells. MOR is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
Protocol:
-
Cell Culture: HEK293 or CHO cells stably expressing the hMOR are used.
-
Assay Medium: A serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) is used to prevent cAMP degradation.
-
Stimulation: Cells are treated with forskolin (an adenylyl cyclase activator) to stimulate cAMP production, along with varying concentrations of the test compound.
-
Incubation: Cells are incubated for a defined period to allow for changes in cAMP levels.
-
Cell Lysis and cAMP Measurement: Cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP production is quantified, and dose-response curves are generated to determine the EC50 (potency) and Emax (efficacy) of the compound.
β-Arrestin Recruitment Assay
Objective: To assess the potential for G protein-biased agonism by measuring the recruitment of β-arrestin to the activated µ-opioid receptor.
Protocol:
-
Assay Principle: This assay often utilizes enzyme fragment complementation (EFC) technology (e.g., PathHunter® assay). The µ-opioid receptor is tagged with a small enzyme fragment, and β-arrestin is fused to a larger, inactive fragment of the enzyme.
-
Cell Line: A cell line co-expressing the tagged receptor and β-arrestin is used.
-
Ligand Stimulation: Cells are treated with varying concentrations of the test compound.
-
Recruitment and Signal Generation: Agonist binding induces a conformational change in the receptor, leading to the recruitment of β-arrestin. This brings the two enzyme fragments into close proximity, forming an active enzyme that generates a detectable signal (e.g., chemiluminescence).
-
Signal Detection: The signal is measured using a luminometer.
-
Data Analysis: Dose-response curves are generated to determine the EC50 and Emax for β-arrestin recruitment. These values can be compared to those from G protein activation assays to determine the bias of the compound.
Visualizing Opioid Signaling and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the µ-opioid receptor signaling pathway and a typical experimental workflow for compound characterization.
Caption: µ-Opioid receptor signaling cascade.
Caption: Experimental workflow for opioid characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. A tetrapeptide class of biased analgesics from an Australian fungus targets the µ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Bilaid B and DAMGO at the µ-Opioid Receptor
A comprehensive guide for researchers, scientists, and drug development professionals in the field of opioid pharmacology.
This guide provides a detailed comparative analysis of Bilaid B, a member of a novel class of tetrapeptide µ-opioid receptor (MOR) agonists, and [D-Ala², N-MePhe⁴, Gly-ol]-enkephalin (DAMGO), a classic and widely utilized synthetic peptide agonist with high selectivity for the MOR. Due to the limited publicly available data specifically for this compound, this comparison will leverage data from its closely related and more extensively characterized analog, bilorphin. Bilorphin was designed based on the structure of Bilaid C, another member of the bilaid family, and represents a significant advancement in elucidating the pharmacological profile of this novel class of compounds.
Executive Summary
DAMGO is a potent and selective full agonist for the µ-opioid receptor, robustly activating G-protein signaling pathways and inducing β-arrestin recruitment, which is associated with receptor desensitization and internalization. In contrast, bilorphin, a derivative of the natural product class to which this compound belongs, also acts as a potent MOR agonist but exhibits significant G-protein signaling bias. This bias is characterized by a strong activation of G-protein-mediated pathways with minimal recruitment of β-arrestin, leading to reduced receptor internalization. This profile suggests that compounds like bilorphin and potentially other bilaids may offer a therapeutic advantage by separating the desired analgesic effects from the adverse effects associated with β-arrestin signaling.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for bilorphin (as a proxy for the bilaid class) and DAMGO, facilitating a direct comparison of their in vitro pharmacological properties at the µ-opioid receptor.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Radioligand | Ki (nM) | Reference Cell Line |
| Bilorphin | Human µ-Opioid Receptor | [³H]DAMGO | 1.1 | Human recombinant MOPr |
| Bilorphin | Human δ-Opioid Receptor | [³H]DADLE | 190 | Human recombinant DOPr |
| Bilorphin | Human κ-Opioid Receptor | [³H]U69593 | 770 | Human recombinant KOPr |
| DAMGO | Human µ-Opioid Receptor | [³H][Dmt¹]DALDA | ~0.2 (Kd) | Human MOR |
| DAMGO | Human δ-Opioid Receptor | - | 1,430 (Kd) | Human delta opioid receptors |
| DAMGO | Human κ-Opioid Receptor | - | 213 (Kd) | Human kappa opioid receptors |
Note: Ki (inhibition constant) and Kd (dissociation constant) are both measures of binding affinity. Lower values indicate higher affinity.
Table 2: Functional Activity - G-Protein Activation
| Compound | Assay | Parameter | Value | Cell System |
| Bilorphin | GIRK Channel Activation | Potency | Greater than Morphine | Rat Locus Coeruleus Neurons |
| DAMGO | [³⁵S]GTPγS Binding | Efficacy | Full Agonist | Mouse Brainstem Membranes |
| DAMGO | [³⁵S]GTPγS Binding | EC₅₀ | - | - |
Note: G-protein-coupled inwardly rectifying potassium (GIRK) channel activation is a downstream effect of Gi/o protein activation. The [³⁵S]GTPγS binding assay is a direct measure of G-protein activation.
Table 3: Functional Activity - β-Arrestin Recruitment and Receptor Internalization
| Compound | Assay | Result | Cell System |
| Bilorphin | β-Arrestin 2 Recruitment (BRET) | Very low levels, significantly less than morphine | AtT20 cells expressing mouse MOPr |
| Bilorphin | MOPr Internalization | Almost no detectable internalization | AtT20 cells expressing mouse MOPr |
| DAMGO | β-Arrestin Recruitment | Recruits both β-arrestin 1 and 2 | - |
| DAMGO | MOPr Internalization | Induces receptor internalization | - |
Signaling Pathways
The differential engagement of downstream signaling pathways by bilorphin and DAMGO is a key distinction. DAMGO acts as a conventional full agonist, activating both G-protein and β-arrestin pathways. Bilorphin, in contrast, demonstrates biased agonism, preferentially activating G-protein signaling.
Caption: Signaling pathways of DAMGO and Bilorphin at the µ-opioid receptor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize µ-opioid receptor agonists.
Radioligand Binding Assay (Competition)
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human µ-opioid receptor.
-
Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled MOR ligand (e.g., [³H]DAMGO) and varying concentrations of the unlabeled test compound (this compound/bilorphin or DAMGO).
-
Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by an agonist.
Comparative Analysis of Bilaid B and Related µ-Opioid Receptor Agonists
A guide for researchers and drug development professionals on the mechanism and performance of the novel tetrapeptide, Bilaid B, and its potent analogue, bilorphin.
This guide provides a detailed comparison of this compound, a naturally derived tetrapeptide, with its synthetically optimized analogue, bilorphin, and other relevant µ-opioid receptor (MOPr) agonists. The data presented is sourced from a peer-reviewed study published in the Proceedings of the National Academy of Sciences (PNAS), which identified and characterized this novel class of analgesics.[1][2]
Introduction to Bilaids
Bilaids are a family of tetrapeptides with an unusual alternating L-D-L-D chirality, isolated from an Australian estuarine fungus, Penicillium sp. MST-MF667.[1][2] this compound, a hydroxylated analogue within this family, has been identified as a weak µ-opioid agonist.[3] While the natural bioactivity of this compound is low, its discovery served as a crucial foundation for the design of bilorphin, a potent and selective MOPr agonist with a desirable biased signaling profile.
Mechanism of Action: G Protein Biased Agonism
The primary mechanism of action for this class of compounds is their interaction with the µ-opioid receptor. A key finding is that the synthetically derived analogue, bilorphin, exhibits G protein bias. This means it preferentially activates the G protein signaling pathway, which is associated with analgesia, while having a reduced tendency to recruit β-arrestin. The recruitment of β-arrestin is linked to many of the undesirable side effects of traditional opioids, such as respiratory depression and tolerance.
Bilorphin's G protein bias is comparable to that of oliceridine, a non-peptide compound developed for improved safety in overdose situations. This biased agonism is a significant area of interest in the development of next-generation analgesics with improved therapeutic profiles.
Comparative Performance Data
The following table summarizes the binding affinities (Ki) of this compound's parent compounds and the synthetically derived bilorphin for the µ-opioid receptor.
| Compound | µ-Opioid Receptor (MOPr) Ki (nM) | Notes |
| Bilaids (parent compounds) | Low micromolar range | The natural tetrapeptides, including the class to which this compound belongs, exhibit weak binding affinity for the MOPr. |
| Bilorphin | 1.1 nM | A potent and selective MOPr agonist designed based on the bilaid scaffold. |
| Endomorphin-2 | High affinity | A known, potent opioid peptide that strongly recruits β-arrestin, serving as a comparator for biased signaling. |
| Oliceridine | Not specified in the study | A small non-peptide with a similar G protein bias to bilorphin, highlighting the convergent evolution of this desirable property. |
Experimental Protocols
The key experiments that elucidated the mechanism and performance of the bilaids and bilorphin are detailed below.
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity of the compounds for the µ-opioid receptor.
-
Methodology: Competitive binding assays were performed using membranes from CHO cells stably expressing the human µ-opioid receptor. The radioligand [³H]diprenorphine was used as the tracer. The concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (IC50) was determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
2. β-Arrestin Recruitment Assays:
-
Objective: To measure the ability of the compounds to induce the recruitment of β-arrestin to the µ-opioid receptor, a hallmark of the signaling pathway associated with adverse effects.
-
Methodology: A bioluminescence resonance energy transfer (BRET) assay was employed. HEK293 cells were co-transfected with the µ-opioid receptor fused to a Renilla luciferase (RLuc) donor and β-arrestin-2 fused to a yellow fluorescent protein (YFP) acceptor. Agonist-induced recruitment of β-arrestin-2 to the receptor brings the donor and acceptor into proximity, resulting in an increase in the BRET signal.
3. Molecular Dynamics Simulations:
-
Objective: To understand the molecular interactions between the ligands (bilorphin and endomorphin-2) and the µ-opioid receptor that could explain their different signaling biases.
-
Methodology: Computational simulations of the ligand-receptor complexes were performed. These simulations provide insights into the distinct receptor conformations and intermolecular interactions that are induced by each ligand, which are hypothesized to underlie their differences in G protein versus β-arrestin pathway activation.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the biased signaling pathway of bilorphin and the general workflow of the experimental validation process.
References
Safety Operating Guide
Safe Disposal of Bilaid B: A Guide for Laboratory Professionals
Researchers and scientists handling Bilaid B can ensure laboratory safety and proper disposal by adhering to the following guidelines. While this compound is not classified as a hazardous substance, responsible chemical management is essential to maintain a safe research environment.
Summary of Key Information
The Safety Data Sheet (SDS) for this compound indicates that it is not a hazardous substance or mixture.[1] Transportation of this compound is also considered non-hazardous.[1] However, proper disposal protocols should still be observed in accordance with all applicable regulations.
Spill and Waste Management
In the event of a spill, prompt and appropriate action is necessary to prevent further contamination and ensure safety.
Spill Containment and Cleanup Protocol:
-
Ensure Adequate Ventilation: Work in a well-ventilated area to avoid inhalation of any dust or aerosols.[1]
-
Use Personal Protective Equipment (PPE): At a minimum, wear gloves, safety glasses, and a lab coat.
-
Absorb Spills: For liquid spills, use an inert, finely-powdered liquid-binding material such as diatomite or universal binders to absorb the solution.[1]
-
Decontaminate Surfaces: Scrub the affected surfaces and any contaminated equipment with alcohol to decontaminate them.[1]
-
Collect Waste: Carefully collect the absorbed material and any other contaminated items (e.g., paper towels, PPE) into a suitable container.
Disposal Procedures
The ultimate disposal of this compound and any associated contaminated materials must comply with all relevant regulations.
Step-by-Step Disposal Guide:
-
Consult Local Regulations: The primary directive for the disposal of this compound is to adhere to prevailing country, federal, state, and local regulations. These regulations will provide the specific requirements for chemical waste disposal in your region.
-
Package Waste: Place the collected this compound waste and any contaminated materials into a clearly labeled, sealed container.
-
Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the waste.
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.
References
Personal protective equipment for handling Bilaid B
This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling Bilaid B. The following procedures are based on the available Safety Data Sheet (SDS) and general laboratory best practices for handling non-hazardous peptide compounds.
Chemical Identification:
-
Name: this compound
-
Synonyms: H-FVVY-OH, H-L-Phe-D-Val-L-Val-D-Tyr-OH
-
CAS Number: 2393866-06-1
-
Molecular Formula: C28H38N4O6
-
Hazard Classification: Not classified as a hazardous substance or mixture.[1]
While this compound is not classified as hazardous, it is crucial to follow standard laboratory safety protocols to minimize any potential risks.[1]
Key Safety and Handling Information
The following table summarizes the essential logistical and safety information for this compound.
| Parameter | Recommendation | Citation |
| Handling | Avoid inhalation and contact with eyes and skin. Use in a well-ventilated area. Avoid the formation of dust and aerosols. | [1] |
| Storage | Keep the container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition. The recommended storage temperature is -20°C. | |
| Personal Protective Equipment (PPE) | Standard laboratory PPE is recommended: safety goggles with side-shields, protective gloves, and impervious clothing. A suitable respirator should be used if ventilation is inadequate. | [1] |
| First Aid (Eyes) | Remove contact lenses, if present. Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing. Seek prompt medical attention. | [1] |
| First Aid (Skin) | Rinse the skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention. | |
| First Aid (Inhalation) | Move the individual to fresh air. If breathing is difficult, provide respiratory support. | |
| Spill Cleanup | For solutions, absorb with a liquid-binding material (e.g., diatomite). Decontaminate surfaces by scrubbing with alcohol. Dispose of contaminated material in accordance with local, state, and federal regulations. | |
| Disposal | Dispose of the substance and contaminated packaging in accordance with all applicable local, state, and federal regulations. This substance is not considered hazardous for transport. |
General Experimental Protocol for Handling this compound
The following is a generalized protocol for handling this compound in a research laboratory setting.
-
Preparation and Planning:
-
Before handling, ensure you have read and understood the Safety Data Sheet for this compound.
-
Verify that a safety shower and eye wash station are accessible.
-
Prepare your workspace by ensuring it is clean and uncluttered.
-
Assemble all necessary equipment and reagents.
-
-
Personal Protective Equipment (PPE) Adherence:
-
Don the appropriate PPE as specified in the table above (safety goggles, gloves, lab coat).
-
-
Handling and Use:
-
Conduct all manipulations of this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
When weighing the solid form, do so carefully to minimize dust generation.
-
If preparing a solution, add the solvent to the solid slowly to prevent splashing.
-
-
Post-Experiment Procedures:
-
Upon completion of your work, decontaminate all surfaces and equipment that came into contact with this compound.
-
Properly label and store any remaining this compound according to the recommended storage conditions.
-
Dispose of all waste materials (e.g., pipette tips, empty vials, contaminated absorbent material) in designated, properly labeled waste containers.
-
Safe Handling Workflow for this compound
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
